(1-Aminomethyl-cyclohexyl)-diethyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-N,N-diethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)11(10-12)8-6-5-7-9-11/h3-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFZQQDMUXFKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429302 | |
| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131466-47-2 | |
| Record name | 1-(Diethylamino)cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131466-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of (1-Aminomethyl-cyclohexyl)-diethyl-amine and its Analogs
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of (1-Aminomethyl-cyclohexyl)-diethyl-amine, a fascinating scaffold with significant potential in medicinal chemistry. Drawing upon established principles from related compound classes, this document will delve into the synthesis, key structural modifications, and potential biological activities of this geminal diamine. This work is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel cyclohexylamine derivatives.
Introduction: The Promise of the Cyclohexylamine Scaffold
The cyclohexylamine moiety is a well-established pharmacophore present in numerous therapeutic agents.[1] Its rigid, three-dimensional structure provides a robust framework for the precise orientation of functional groups, facilitating specific interactions with biological targets. A notable class of compounds, the arylcyclohexylamines, are widely recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which imparts anesthetic, dissociative, and neuroprotective effects.[2][3]
This compound represents an intriguing variation of this structural theme. It features a geminal diamine substitution on the cyclohexane ring, with both a primary aminomethyl group and a tertiary diethylamino group attached to the same carbon atom. This unique arrangement introduces distinct physicochemical properties, including multiple sites for hydrogen bonding and protonation, which can significantly influence pharmacokinetic and pharmacodynamic profiles. While specific research on this exact molecule is limited, by analyzing the SAR of related compounds, we can construct a predictive framework for its biological activity.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of cyclohexylamine derivatives is exquisitely sensitive to structural modifications. Based on extensive studies of related compounds, particularly arylcyclohexylamines, we can infer the following key SAR principles for the this compound scaffold.
The Cyclohexane Ring: A Rigid Scaffold for Optimal Presentation
The cyclohexane ring serves as the foundational scaffold, and its conformation and substitution patterns are critical for activity.
-
Substitution: The position and nature of substituents on the cyclohexane ring can dramatically alter potency and efficacy. For instance, in arylcyclohexylamines, hydroxylation of the cyclohexyl ring has been shown to decrease both potency and efficacy.[4] Conversely, the introduction of methyl groups may reduce potency without affecting efficacy.[4] For our target scaffold, exploring small alkyl or polar substitutions on the cyclohexane ring could fine-tune binding affinity and selectivity. Increased hydrophobicity on the cyclohexane moiety can also enhance inhibitory potency in some enzyme systems.[5]
-
Stereochemistry: The stereochemistry of substituents on the cyclohexane ring is a crucial determinant of biological activity. The separation of cis and trans isomers is often necessary to identify the more active conformation.[6]
The Geminal Diamine Moiety: A Key to Novel Interactions
The 1,1-disubstitution with two amine-containing groups is the defining feature of our target compound.
-
Primary Amine (Aminomethyl Group): The primary amine offers a site for hydrogen bond donation and can be a key anchoring point to the biological target. Its basicity and nucleophilicity can be modulated through N-alkylation or acylation to probe the steric and electronic requirements of the binding pocket.
-
Tertiary Amine (Diethylamino Group): The diethylamino group contributes to the overall lipophilicity and basicity of the molecule. The size of the alkyl groups on the tertiary amine is a critical parameter. In related arylcyclohexylamines, replacing a piperidine ring with smaller cyclic amines like pyrrolidine or larger ones like morpholine can decrease potency.[4] A systematic variation of the N,N-dialkyl substituents (e.g., dimethyl, dipropyl) is a logical step in optimizing activity.
The interplay between the primary and tertiary amines, their relative basicity, and their spatial arrangement will be a key determinant of the pharmacological profile.
Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. A plausible and versatile route involves the construction of the geminal diamine functionality on a pre-formed cyclohexane ring.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target scaffold is illustrated below. The geminal diamine can be envisioned as arising from a common intermediate, such as an aminonitrile, which in turn can be derived from cyclohexanone.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step protocol for a potential synthesis of the title compound.
Step 1: Synthesis of 1-(Diethylamino)cyclohexane-1-carbonitrile
This step utilizes the Strecker amino acid synthesis reaction.
-
To a solution of cyclohexanone (1 equivalent) in methanol, add diethylamine (1.1 equivalents).
-
Cool the mixture to 0°C and add a solution of potassium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to yield 1-(diethylamino)cyclohexane-1-carbonitrile.
Step 2: Reduction of the Nitrile to the Primary Amine
The nitrile group is reduced to a primary amine.
-
Prepare a suspension of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0°C and add a solution of 1-(diethylamino)cyclohexane-1-carbonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation to afford this compound.
Synthesis of Analogs
The developed synthetic route is amenable to the creation of a library of analogs for comprehensive SAR studies.
-
Varying the N,N-dialkyl group: Different secondary amines (e.g., dimethylamine, dipropylamine, pyrrolidine, piperidine) can be used in the Strecker reaction to generate a range of tertiary amine analogs.
-
Substitution on the cyclohexane ring: Substituted cyclohexanones (e.g., 4-methylcyclohexanone, 4-methoxycyclohexanone) can be used as starting materials to introduce functionality on the cyclohexane scaffold.
Biological Evaluation: Probing the Pharmacological Profile
Given the structural similarity to arylcyclohexylamines, a primary hypothesis is that this compound and its analogs will interact with the NMDA receptor.[2] Therefore, initial biological screening should focus on this target.
Proposed Primary Target: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[7] Its overactivation is implicated in various neurological disorders, making it an important therapeutic target.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (a high-affinity NMDA receptor channel blocker radioligand)
-
Test compounds (synthesized analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine (to open the receptor channel)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Microplate harvester and liquid scintillation counter
Procedure:
-
Prepare rat brain cortical membranes according to standard protocols.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.
-
Add glutamate and glycine to the wells to activate the NMDA receptors.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value) by non-linear regression analysis.
Data Presentation and Interpretation
The binding affinity data for a series of analogs should be compiled in a structured table to facilitate SAR analysis.
Table 1: Hypothetical Binding Affinities of this compound Analogs at the NMDA Receptor
| Compound ID | R¹ (on Cyclohexane) | R² (on Tertiary Amine) | IC₅₀ (nM) |
| Target | H | Ethyl | 150 |
| Analog 1 | 4-Methyl | Ethyl | 120 |
| Analog 2 | 4-Hydroxy | Ethyl | 500 |
| Analog 3 | H | Methyl | 250 |
| Analog 4 | H | Propyl | 180 |
| Analog 5 | H | Piperidinyl | 300 |
This data would allow for the elucidation of key structural features that govern binding affinity. For example, the hypothetical data above suggests that a 4-methyl substituent on the cyclohexane ring is favorable, while a 4-hydroxy group is detrimental. It also indicates that ethyl groups on the tertiary amine are optimal among the tested analogs.
Workflow and Logical Relationships
The process of SAR-driven drug discovery for this compound class can be visualized as a cyclical workflow.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, potentially targeting the NMDA receptor. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. By synthesizing and evaluating a diverse library of analogs with modifications to the cyclohexane ring and the N,N-dialkylamino group, researchers can identify compounds with optimized potency, selectivity, and pharmacokinetic properties. Future work should also include functional assays to determine whether these compounds act as agonists, antagonists, or modulators of their biological targets. This comprehensive approach will pave the way for the potential translation of these novel chemical entities into valuable therapeutic candidates.
References
- Process for selectively making trans-cyclohexane-1,4-diisocyanate, trans-cyclohexane-1,4-diamine, a trans-cyclohexane-1,4-diurethane, a trans-cyclohexane-1,4-diurea and trans-cyclohexane-1,4-disulphonyl urea.
-
Cyclohexylamine. Wikipedia. [Link]
-
Brady, K. T., Balster, R. L., & May, E. L. (1982). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 220(1), 157–162. [Link]
-
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. [Link]
-
Arylcyclohexylamine. Wikipedia. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]
-
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Phencyclidine. Wikipedia. [Link]
-
The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Omega. [Link]
-
Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry. [Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]
-
The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. [Link]
-
RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. [Link]
-
Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. [Link]
- Cyclopentylamine and cyclohexylamine derivatives as NK-1/SSRI antagonists.
-
Synthesis of geminal diamines via a sandwich-like photoactive donor–acceptor–donor complex. Green Chemistry. [Link]
-
Synthesis of aminomethyl linked (+)-usnic acid derivatives via the Mannich reaction and evaluation of their biological activities. Taylor & Francis Online. [Link]
-
Synthesis of Alpha-Aminomethyl Derivatives of beta-phenyltetrahydrofuran-2-one. PubMed. [Link]
-
Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Publishing. [Link]
-
Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. ResearchGate. [Link]
-
Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. ResearchGate. [Link]
-
Synthesis and Chemistry of Organic Geminal Di- and Triazides. Molecules. [Link]
-
Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]
-
Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures. Frontiers in Neurology. [Link]
-
Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]
-
Arylcyclohexylamines – Knowledge and References. Taylor & Francis. [Link]
-
Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]
-
Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]
-
EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]
-
Cyclohexylamine. PubChem. [Link]
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of (1-Aminomethyl-cyclohexyl)-diethyl-amine
Introduction: The Quest for Mechanism in Novel Therapeutics
In the landscape of drug discovery, the identification of a novel chemical entity (NCE) with potential therapeutic activity is merely the first step in a long and intricate journey. The true challenge lies in understanding its mechanism of action (MoA)—the precise molecular interactions through which it exerts its effects.[1][2] This guide outlines a comprehensive, multi-phased approach to elucidate the MoA of a hypothetical NCE, (1-Aminomethyl-cyclohexyl)-diethyl-amine, a compound with an unknown biological target and physiological role. For researchers, scientists, and drug development professionals, this document serves as a strategic and technical roadmap, navigating the path from initial hypothesis to mechanistic validation. The elucidation of a compound's MoA is critical for assessing its on-target activity and potential off-target effects that could lead to toxicity.[1]
Phase 1: Foundational Insights - Structural Analysis and In Silico Target Prediction
Before embarking on extensive and costly experimental screening, a thorough analysis of the compound's structure can provide crucial clues to its potential biological targets. The structure of this compound, featuring a cyclohexane scaffold with both a primary and a tertiary amine, suggests a potential interaction with targets in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters, where amine functionalities are common pharmacophores.
In Silico Target Fishing: A Data-Driven Hypothesis
Computational methods serve as a powerful initial tool to narrow down the vast landscape of potential protein targets.[3] By leveraging databases of known drug-target interactions and employing machine learning algorithms, we can predict the likely biological targets of our NCE.[4][5] This process, often referred to as in silico target identification or target fishing, analyzes the structural and chemical properties of the compound to identify proteins it is likely to bind to.[3][6]
One such approach is molecular docking, which computationally simulates the binding of the NCE to the three-dimensional structures of known protein targets.[7][8] Energy-based methods can also be employed to identify potential ligand-binding sites on proteins by calculating the interaction energy between the protein and small-molecule probes.[6]
Hypothetical In Silico Screening Results for this compound:
| Target Class | Predicted Affinity (Score) | Rationale for Prioritization |
| Sigma Receptors (σ1, σ2) | High | Amine-containing cyclohexyl derivatives are known ligands. |
| NMDA Receptors | Moderate | Structural similarities to some channel-blocking antagonists. |
| Dopamine Transporter (DAT) | Moderate | Amine structure is a common feature of DAT inhibitors. |
| Muscarinic Acetylcholine Receptors | Low-Moderate | General interaction potential of tertiary amines with GPCRs. |
These in silico predictions, while not definitive, provide a rational basis for prioritizing experimental screening efforts, focusing our resources on the most plausible targets.
Phase 2: From Prediction to Practice - High-Throughput Screening and Target Validation
With a set of prioritized hypotheses, the next step is to empirically test for direct binding of this compound to the predicted targets. High-throughput screening (HTS) is an efficient method for rapidly testing a compound against a large panel of targets.[9][10][11][12]
Experimental Workflow: Target Identification and Initial Validation
Caption: High-level workflow for initial target identification.
Detailed Protocol: Radioligand Binding Assay
A radioligand binding assay is a standard technique to quantify the interaction between a ligand and a receptor.[13][14][15] This competitive binding assay will determine if our NCE can displace a known radiolabeled ligand from its target.
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 (σ1) receptor.
Materials:
-
Membrane preparation from cells expressing the human σ1 receptor.
-
-pentazocine (radioligand).
-
This compound (test compound).
-
Haloperidol (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of -pentazocine at a concentration near its Kd.
-
50 µL of the σ1 receptor membrane preparation.
-
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[13]
-
Washing: The filters are washed several times with ice-cold assay buffer to remove any unbound radioligand.[13]
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity on each filter, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Expected Data Summary:
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | σ1 Receptor | 150 | 75 |
| Haloperidol (Control) | σ1 Receptor | 10 | 5 |
Phase 3: Unveiling Function - Cell-Based and Electrophysiological Assays
Demonstrating that a compound binds to a target is crucial, but understanding the functional consequence of that binding is paramount. Cell-based assays provide a more physiologically relevant context to study the effects of the NCE on cellular signaling pathways.[16][17][18][19][20]
Functional Characterization: From Binding to Biological Response
Based on the binding data, we will now investigate the functional activity of this compound at the σ1 receptor. Since σ1 receptors are known to modulate intracellular calcium signaling, a calcium flux assay is an appropriate functional readout.
Detailed Protocol: Fluorescent Calcium Flux Assay
Objective: To determine if this compound modulates intracellular calcium levels in cells expressing the σ1 receptor.
Materials:
-
HEK293 cells stably expressing the human σ1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A known σ1 receptor agonist (e.g., PRE-084) as a positive control.
-
A fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Seed the HEK293-σ1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: The cells are loaded with the Fluo-4 AM dye for a specified time (e.g., 60 minutes) at 37°C.
-
Baseline Reading: The baseline fluorescence is measured using the plate reader.
-
Compound Addition: this compound or the positive control is injected into the wells at various concentrations.
-
Signal Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence intensity is plotted against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Electrophysiology: Probing Ion Channel Modulation
Given the initial in silico prediction of a possible interaction with NMDA receptors, an electrophysiological investigation is warranted. The patch-clamp technique is a powerful tool for studying the effects of a compound on ion channel function with high temporal resolution.[21][22][23]
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary cortical neurons in culture.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular solution (ACSF).[22]
-
Intracellular solution.[22]
-
NMDA and glycine (co-agonist).
-
This compound.
-
A known NMDA receptor antagonist (e.g., AP5) as a positive control.
Procedure:
-
Cell Preparation: A culture dish of neurons is placed on the stage of the microscope.
-
Pipette Positioning: A glass micropipette filled with intracellular solution is brought into contact with a neuron.
-
Giga-ohm Seal Formation: A tight seal is formed between the pipette tip and the cell membrane.[21]
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior.[24]
-
Current Recording: The neuron is voltage-clamped, and NMDA receptor-mediated currents are evoked by applying NMDA and glycine.
-
Compound Application: this compound is perfused into the bath at various concentrations, and the effect on the NMDA-evoked currents is recorded.
-
Data Analysis: The amplitude of the NMDA currents before and after compound application is measured to determine the percentage of inhibition and the IC50.
Phase 4: In Vivo Validation - Demonstrating Target Engagement and Pharmacological Effect
The ultimate validation of a proposed MoA comes from demonstrating that the compound engages its target in a living organism and produces a measurable physiological effect.[25] In vivo target engagement studies are crucial to confirm that the drug reaches its intended target at concentrations sufficient to elicit a biological response.[26][27]
Confirming Target Engagement in a Preclinical Model
Several techniques can be used to measure target engagement in vivo. One approach is to use a radiolabeled version of the compound and perform positron emission tomography (PET) imaging to visualize its distribution and binding to the target in the brain.[26] Alternatively, an ex vivo binding assay can be performed on tissue from treated animals.
Hypothetical In Vivo Target Engagement Study:
| Animal Model | Compound Dose | Tissue | Target Occupancy (%) |
| Mouse | 1 mg/kg | Brain | 30% |
| Mouse | 3 mg/kg | Brain | 65% |
| Mouse | 10 mg/kg | Brain | 85% |
Linking Target Engagement to a Behavioral Outcome
Based on the confirmed interaction with the σ1 receptor, a preclinical model relevant to σ1 receptor function, such as a model of neuropathic pain or cognitive dysfunction, would be selected. The effect of this compound on a relevant behavioral endpoint would be assessed at doses that have been shown to occupy the target.
Synthesizing the Evidence: A Cohesive Mechanism of Action
By integrating the data from all phases of this investigation, we can construct a comprehensive model for the mechanism of action of this compound.
Caption: Proposed signaling pathway for the NCE.
Conclusion: From Discovery to Development
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of a novel chemical entity. By progressing logically from computational prediction to empirical validation at the molecular, cellular, and organismal levels, we can build a comprehensive and scientifically sound understanding of a compound's biological activity. This detailed mechanistic insight is not only a regulatory requirement but also a critical component of a successful drug development program, enabling rational lead optimization, biomarker development, and patient selection strategies. The journey of this compound from an unknown molecule to a well-characterized therapeutic candidate hinges on the rigorous application of these scientific principles.
References
-
Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets. [Link]
-
Lin, Y. H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
An, Y., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
PubMed. (n.d.). Experimental Medicine Approaches in Early-Phase CNS Drug Development. [Link]
-
Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]
-
Jang, Y., et al. (2019). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC. [Link]
-
Al-Sha'er, W., et al. (2020). Predicting protein targets for drug-like compounds using transcriptomics. PMC. [Link]
-
Keiser, M. J., et al. (2012). Identifying mechanism-of-action targets for drugs and probes. PMC. [Link]
-
JoVE. Whole Cell Patch Clamp Protocol. [Link]
-
Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]
-
bioRxiv. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. [Link]
-
Zhu, Y., et al. (2021). A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
Drug Discovery News. (2026, January 20). New tools and tougher economics will define drug discovery in 2026. [Link]
-
MilliporeSigma. Receptor Binding Assays. [Link]
-
Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]
-
Adibekian, A., et al. (2011). Determining target engagement in living systems. PMC. [Link]
-
MDPI. Special Issue : Neurodegenerative Disease: From Molecular Basis to Therapy, 4th Edition. [Link]
-
Peredo, A. (2025). Drug-Target Binding Affinity Prediction With Graph-Based Models: The Impact of 3D Structural Information. ScholarWorks @ UTRGV. [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]
-
ResearchGate. (2026, January 16). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. [Link]
-
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
-
Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sygnature Discovery. Mechanism of Action (MOA). [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Target Discovery Institute. High Throughput Screening. [Link]
-
Selvita. Target Engagement. [Link]
-
Chen, Y., et al. (2022). MSPEDTI: Prediction of Drug–Target Interactions via Molecular Structure with Protein Evolutionary Information. PMC. [Link]
-
Drug Discovery News. (2025, July 21). The future of CNS drug development: signs of real progress. [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
-
ResearchGate. (2016, July 24). How to find out the mechanism of action of unknown drug without applying molecular modelling?. [Link]
-
Hu, L. Z., et al. (2022). Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. AACR Journals. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). [Link]
-
Ogasawara, D., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. [Link]
-
Domainex. CNS Drug Discovery | Physicochemical optimisation. [Link]
-
PNAS. (2012, July 10). Identifying mechanism-of-action targets for drugs and probes. [Link]
-
ResearchGate. (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]
-
MDPI. (2023). Drug–Target Interaction Prediction Based on an Interactive Inference Network. [Link]
-
Royal Society of Chemistry. (n.d.). In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. [Link]
-
ChemRxiv. (n.d.). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. [Link]
-
Reddit. (2014, August 8). Can biological activity be predicted from a drug's chemical structure?. [Link]
-
Dallas, M., & Bell, D. (Eds.). (n.d.). Patch Clamp Electrophysiology Methods and Protocols. PMC. [Link]
-
Saskoer.ca. 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition. [Link]
Sources
- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development | bioRxiv [biorxiv.org]
- 5. Drug–Target Interaction Prediction Based on an Interactive Inference Network [mdpi.com]
- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSPEDTI: Prediction of Drug–Target Interactions via Molecular Structure with Protein Evolutionary Information - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 12. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 22. Patch Clamp Protocol [labome.com]
- 23. 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition [saskoer.ca]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. pelagobio.com [pelagobio.com]
- 26. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (1-Aminomethyl-cyclohexyl)-diethyl-amine as an Investigational Chemical Agent
Senior Application Scientist Note: The following document provides a conceptual framework for the investigation of (1-Aminomethyl-cyclohexyl)-diethyl-amine . It is critical to understand that, as of the date of this publication, this molecule is not an established chemical probe with a known, validated biological target or a defined mechanism of action. The information and protocols provided herein are intended for researchers and drug development professionals as a guide to systematically evaluate the potential of this and other uncharacterized compounds. The proposed applications are hypothetical and based on the structural features of the molecule.
Introduction and Chemical Properties
This compound is a diamine compound featuring a cyclohexane scaffold. Its structure is characterized by a primary aminomethyl group and a geminal diethylamino group attached to the same carbon atom of the cyclohexane ring. This arrangement presents a unique steric and electronic profile.
| Property | Value | Source |
| CAS Number | 131466-47-2 | |
| Molecular Formula | C11H24N2 | |
| Molecular Weight | 184.32 g/mol | |
| Appearance | Varies (typically a liquid) | N/A |
| Solubility | Expected to be soluble in organic solvents and aqueous acidic solutions. | N/A |
The presence of two amine groups with different substitution patterns (primary and tertiary) suggests that the molecule's basicity and nucleophilicity can be modulated by pH, potentially influencing its interaction with biological macromolecules and its cellular permeability. The rigid cyclohexane core restricts conformational flexibility, which can be advantageous for specific binding interactions.
Rationale for Investigation as a Potential Chemical Probe
While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known biological activities. For instance, the cyclohexylamine scaffold is a component of various therapeutic agents. Furthermore, polyamines are known to interact with a variety of biological targets, including ion channels, DNA, and enzymes involved in cell proliferation. The unique geminal diamine arrangement of this compound warrants investigation into its potential as a novel chemical probe.
Hypothesized Areas of Application:
-
Ion Channel Modulation: The cationic nature of the protonated amines at physiological pH suggests potential interactions with negatively charged residues within the pores of ion channels.
-
Enzyme Inhibition: The amine functionalities could act as hydrogen bond donors or acceptors, or as nucleophiles, potentially interacting with the active sites of enzymes.
-
GPCR Ligand Discovery: The rigid scaffold could serve as a starting point for the development of ligands for G-protein coupled receptors.
-
Fragment-Based Screening: The molecule could be used as a fragment in screening campaigns to identify initial hits for drug discovery programs.
Proposed Investigational Workflow
A systematic approach is required to determine if this compound possesses any biological activity and to identify its potential molecular target(s). The following workflow outlines a standard progression for chemical probe characterization.
Application Notes and Protocols: Radiolabeling of (1-Aminomethyl-cyclohexyl)-diethyl-amine for High-Throughput Binding Assays
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the radiolabeling of the novel synthetic amine, (1-Aminomethyl-cyclohexyl)-diethyl-amine, and its subsequent application in competitive radioligand binding assays. Given the absence of a direct, publicly documented radiolabeling protocol for this specific molecule, we present a robust, scientifically-grounded hypothetical protocol utilizing tritiation via acylation of the primary amine. This application note details the rationale behind the choice of isotope and labeling chemistry, a step-by-step experimental protocol, purification methods, and rigorous quality control procedures. Furthermore, a detailed protocol for a competitive binding assay is provided, including data analysis for the determination of key pharmacological parameters such as IC₅₀ and Kᵢ. This guide is intended to empower researchers to effectively utilize this compound as a radiotracer in their drug discovery and molecular pharmacology workflows.
Introduction: The Rationale for Radiolabeling this compound
Radioligand binding assays remain a cornerstone in molecular pharmacology and drug discovery, offering a highly sensitive and quantitative method to study ligand-receptor interactions.[1] The compound this compound, with its distinct primary and tertiary amine functionalities on a cyclohexyl scaffold, presents an interesting candidate for development as a radiotracer.[2] Radiolabeling this molecule allows for the direct measurement of its binding affinity to a target of interest and enables the screening of unlabeled compounds that compete for the same binding site.[3]
The choice of radioisotope is critical for the successful development of a radioligand. Tritium (³H) is an ideal candidate for labeling small molecules like this compound due to its low-energy beta emission, which does not significantly alter the pharmacological properties of the parent molecule.[4] Furthermore, tritiated compounds typically exhibit high stability and can be synthesized to high specific activities, which is crucial for detecting low concentrations of binding sites.[5]
This application note will focus on a tritiation strategy involving the acylation of the primary amine of this compound with N-succinimidyl [2,3-³H]propionate ([³H]NSP). This method is well-established for labeling primary amines under mild conditions, preserving the integrity of the parent molecule.[6][7]
Part I: Radiolabeling Protocol for [³H]-(1-Aminomethyl-cyclohexyl)-diethyl-amine
This section outlines a detailed, albeit hypothetical, protocol for the synthesis of tritiated this compound.
Materials and Reagents
-
This compound (non-radioactive standard)
-
N-succinimidyl [2,3-³H]propionate ([³H]NSP), specific activity >80 Ci/mmol[8]
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Radio-TLC scanner[9]
-
Liquid Scintillation Counter
-
Scintillation cocktail
Radiolabeling Workflow Diagram
Caption: Workflow for the radiolabeling of this compound.
Step-by-Step Radiolabeling Procedure
-
Preparation: In a clean, silanized microcentrifuge tube, dissolve 1 mg of this compound in 100 µL of anhydrous DMF. Add 2 µL of triethylamine to act as a base.
-
Initiation of Labeling: To the amine solution, add 1 mCi of [³H]NSP dissolved in a compatible solvent (e.g., ethyl acetate). The molar ratio of the amine to [³H]NSP should be optimized, but a starting point of 1:1 is recommended.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2 hours. The reaction progress can be monitored by radio-TLC.
-
Quenching the Reaction: After the incubation period, the reaction can be quenched by the addition of a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted [³H]NSP.
-
Purification by HPLC: The crude reaction mixture is purified by reverse-phase HPLC.[10] A gradient elution with water/acetonitrile containing 0.1% TFA is typically effective for separating the radiolabeled product from unreacted starting materials and byproducts. The fraction corresponding to the radiolabeled product is collected.
-
Solvent Removal: The solvent from the collected HPLC fraction is removed under a stream of nitrogen or by lyophilization. The purified radioligand is then redissolved in a suitable buffer for storage (e.g., ethanol or a buffer containing a cryoprotectant).
Quality Control of the Radiolabeled Product
Rigorous quality control is essential to ensure the reliability of subsequent binding assays.[11]
-
Radiochemical Purity: The radiochemical purity of the final product should be assessed by radio-TLC.[12] A small aliquot of the purified product is spotted on a TLC plate and developed in an appropriate solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner. The radiochemical purity should be >95%.
-
Specific Activity: The specific activity (Ci/mmol) is a measure of the amount of radioactivity per mole of compound and is a critical parameter for binding assays.[3] It is determined by quantifying the total amount of radioactivity by liquid scintillation counting and the total mass of the compound (labeled and unlabeled) by a sensitive analytical method, such as UV absorbance if a chromophore is present, or by assuming a certain yield based on the limiting reagent if a non-carrier-added synthesis is performed. The specific activity is calculated using the formula: Specific Activity = Total Radioactivity (Ci) / Total Moles of Compound (mol).[13]
Part II: Competitive Radioligand Binding Assay Protocol
This section describes a detailed protocol for a competitive binding assay using the newly synthesized [³H]-(1-Aminomethyl-cyclohexyl)-diethyl-amine.
Materials and Reagents
-
[³H]-(1-Aminomethyl-cyclohexyl)-diethyl-amine (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds (unlabeled competitors)
-
Receptor source (e.g., cell membranes, tissue homogenates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials
-
Liquid scintillation fluid
-
Liquid Scintillation Counter
Binding Assay Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Binding Assay Procedure
-
Assay Plate Preparation:
-
Total Binding: To designated wells, add assay buffer.
-
Non-specific Binding (NSB): To designated wells, add a high concentration of unlabeled this compound (typically 1000-fold higher than the Kᴅ of the radioligand).
-
Competition: To the remaining wells, add increasing concentrations of the unlabeled test compounds.
-
-
Addition of Radioligand: Add a fixed concentration of [³H]-(1-Aminomethyl-cyclohexyl)-diethyl-amine to all wells. The concentration used is typically at or below the Kᴅ of the radioligand to ensure sensitivity to competition.
-
Initiation of Binding: Add the receptor preparation (e.g., cell membranes) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[14]
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the amount of specifically bound radioligand.
Specific Binding = Total Binding - Non-specific Binding
For competitive binding assays, the data are typically plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
The inhibition constant (Kᵢ) of the competitor can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
Quantitative Data Summary
| Parameter | Description | Typical Value Range |
| Specific Activity | Radioactivity per mole of the radioligand. | >80 Ci/mmol |
| Radiochemical Purity | Percentage of the total radioactivity in the desired chemical form. | >95% |
| Kᴅ | Dissociation constant of the radioligand. | 1-10 nM (example) |
| Bₘₐₓ | Maximum number of binding sites. | 100-1000 fmol/mg protein (example) |
| IC₅₀ | Concentration of a competitor that inhibits 50% of specific binding. | Varies with competitor affinity |
| Kᵢ | Inhibition constant of a competitor. | Varies with competitor affinity |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Radiolabeling Yield | - Inactive [³H]NSP- Impure starting amine- Suboptimal reaction conditions (pH, temperature)[15] | - Use fresh [³H]NSP- Purify the starting amine- Optimize reaction pH and temperature |
| High Non-specific Binding | - Radioligand is too hydrophobic- Inadequate washing- Filter binding of the radioligand | - Add BSA or detergent to the assay buffer- Increase the number and volume of washes- Pre-soak filters in polyethyleneimine (PEI) |
| Poor Reproducibility | - Inaccurate pipetting- Inconsistent incubation times- Receptor degradation | - Calibrate pipettes regularly- Use a multi-channel pipette for additions- Keep receptor preparations on ice and use protease inhibitors |
| No Specific Binding | - Inactive receptor preparation- Incorrect radioligand concentration- Assay conditions are not optimal | - Prepare fresh receptor membranes- Perform a saturation binding experiment to determine Kᴅ- Optimize buffer composition, pH, and temperature |
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Martins, A., & Lautens, M. (2008). A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines. Organic Letters, 10(19), 4351–4354. [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). Molecules, 27(19), 6528. [Link]
-
Tritium Labeling of Neuromedin S by Conjugation with [3H]N-Succinimidyl Propionate. (2023). ACS Omega, 8(2), 2235–2246. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). Pharmaceutics, 14(12), 2626. [Link]
-
Procedure for determining the activity concentration of tritium in seawater by liquid scintillation counting. (n.d.). Retrieved from [Link]
-
Determination of the radiochemical purity of a 99m Tc radiopharmaceutical. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). Molecules, 28(7), 3189. [Link]
-
Tritium Labeling of Neuromedin S by Conjugation with [3H]N-Succinimidyl Propionate. (2023). ACS Omega, 8(2), 2235–2246. [Link]
-
Ionactive. (2025). Specific Activity Calculator. Retrieved from [Link]
-
LabLogic Systems. (2024). Cut and Count vs. radio-TLC scanners. Retrieved from [Link]
-
Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico. Retrieved from [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring. (2020). Essays in Biochemistry, 64(4), 619–630. [Link]
- Standing Committee of Analysts. (1999). The determination of tritium (tritiated water)
-
Synthesis of Photoaffinity and Tritium-labeled Grayanotoxin via Reductive Amination. (n.d.). Retrieved from [Link]
-
G-Biosciences. (2019). Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from [Link]
-
Preprints.org. (2023). Analytical Quality by Design (AQbD) of the TLCScanner Method for the Determination of Radiochemical Purity of the Radiopharmaceutical Sodium Iodide 131I Oral Solution. [Link]
-
Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. (2024). Retrieved from [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). Molecules, 28(14), 5519. [Link]
-
Biologically active fraction of Bolton-Hunter–iodinated annexin V can... (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific activity. Retrieved from [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). ResearchGate. Retrieved from [Link]
-
Liquid Scintillation Counting. (2011). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Novandi Chemistry AB. (n.d.). N-Succinimidyl propionate, [³H]. Retrieved from [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (2022). MDPI. Retrieved from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5142–5147. [Link]
-
EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. (2021). European Journal of Nuclear Medicine and Molecular Imaging, 49(3), 830–841. [Link]
-
Measurement of Tritium in Water. (n.d.). Retrieved from [Link]
-
High-throughput radio-TLC analysis. (2019). EJNMMI Radiopharmacy and Chemistry, 4(1), 29. [Link]
-
Radiotracers, Tritium Labeling of Neuropeptides. (2012). ARKIVOC, 2012(5), 163-174. [Link]
-
Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. (2014). Molecules, 19(8), 12735–12771. [Link]
-
Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. (2019). RSC Advances, 9(34), 19525–19534. [Link]
-
Radiochemical Purity Systems of Radiopharmaceuticals. (n.d.). Retrieved from [Link]
-
A basic overview or radiolabelling. (2023). YouTube. Retrieved from [Link]
-
Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Tritium-labelling of Peptides and Proteins. (n.d.). DTU Health Tech. Retrieved from [Link]
-
Measurement Techniques for Low-Concentration Tritium Radiation in Water: Review and Prospects. (2024). Sensors, 24(17), 5698. [Link]
-
How Do You Calculate Specific Activity (Bq/kg)?. (2025). YouTube. Retrieved from [Link]
-
'Radiolabeling' lets scientists track the breakdown of drugs. (2016). Princeton University. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of N-succinimidyl (2,3- sup 3 H) propionate. (1989). ETDEWEB. Retrieved from [Link]
-
Radioiodination of brain tubulin with Bolton-Hunter reagent. (1980). Biochemical and Biophysical Research Communications, 96(4), 1761-1767. [Link]
-
What Exactly Is Radiolabeling?. (n.d.). Moravek, Inc.. Retrieved from [Link]
-
G-Biosciences. (n.d.). Iodination Reagents | Protein Labeling. Retrieved from [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. agilent.com [agilent.com]
- 3. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tritium Labeling of Neuromedin S by Conjugation with [3H]N-Succinimidyl Propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Succinimidyl propionate, [³H] - Novandi Chemistry AB - Radiosynthesis Expertise [novandi.se]
- 9. lablogic.com [lablogic.com]
- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bundesumweltministerium.de [bundesumweltministerium.de]
- 15. m.youtube.com [m.youtube.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of (1-Aminomethyl-cyclohexyl)-diethyl-amine
Abstract
This application note details a robust and validated method for the quantitative analysis of (1-Aminomethyl-cyclohexyl)-diethyl-amine, a diamine featuring both a primary and a tertiary amine on a cyclohexane scaffold.[1] Given its potential as a versatile building block in medicinal and organic chemistry, a reliable assay is critical for quality control, stability studies, and reaction monitoring.[1] The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the analyte's lack of a native chromophore, a pre-column derivatization step with dansyl chloride is employed. This procedure selectively labels the primary amine group, yielding a stable, UV-active derivative suitable for sensitive quantification.[2][3] The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[4][5]
Introduction and Scientific Rationale
This compound (ACDEA) is a unique chemical entity characterized by two amine functionalities with differing basicity and nucleophilicity on a sterically defined cyclohexyl core.[1] The primary amine offers a reactive site for conjugation and further chemical modification, while the tertiary amine influences the molecule's overall polarity and basicity. This dual functionality makes it a compound of interest for synthetic chemistry and drug discovery.
Quantitative analysis of such compounds is fundamental to ensuring purity, determining concentration in various matrices, and for pharmacokinetic/pharmacodynamic (PK/PD) studies. Standard analytical techniques like Gas Chromatography (GC) can be challenging for amines due to their polarity and basicity, which often leads to poor peak shape and column adsorption.[6] While GC-MS is a viable alternative, it may require complex derivatization or specialized, base-deactivated columns to achieve reproducible results.[6][7]
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds.[8][9] However, ACDEA lacks a chromophore, precluding direct detection by UV-Vis spectrophotometry. To overcome this, pre-column derivatization is an effective strategy to introduce a UV-active or fluorescent tag.[3] This approach not only enables sensitive detection but also improves the chromatographic retention and peak shape of the analyte.[3]
We selected dansyl chloride as the derivatizing agent for its well-established reactivity with primary amines under mild alkaline conditions.[2] The reaction (Figure 1) forms a highly stable sulfonamide derivative with strong UV absorbance, allowing for sensitive and reliable quantification by reversed-phase HPLC.
Principle of the Method: Derivatization Chemistry
The quantitative assay is based on the nucleophilic substitution reaction between the primary amine group of ACDEA and dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). The tertiary amine of ACDEA remains unreactive under these conditions. The reaction proceeds in an alkaline environment, typically using a sodium bicarbonate buffer, which facilitates the deprotonation of the primary amine, enhancing its nucleophilicity. The resulting dansylated ACDEA molecule is significantly less polar than the parent compound and possesses a strong chromophore, making it ideal for reversed-phase chromatography and UV detection.
Caption: Derivatization reaction of ACDEA with Dansyl Chloride.
Materials and Reagents
-
Analyte: this compound (ACDEA) reference standard (>99% purity)
-
Derivatizing Agent: Dansyl Chloride (≥99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Reagents: Sodium Bicarbonate (ACS grade), Hydrochloric Acid (ACS grade)
-
Equipment:
-
HPLC system with UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Experimental Protocols
Solution Preparation
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
ACDEA Stock Solution (1 mg/mL): Accurately weigh 10 mg of ACDEA reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with 0.1 N HCl. This stock is stable for 4 weeks at 2-8°C.
-
Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH to 9.5 with 1 M NaOH if necessary.
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily. Accurately weigh 25 mg of dansyl chloride and dissolve in 5 mL of acetonitrile. Keep protected from light.
Standard Curve Preparation
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the ACDEA stock solution with HPLC-grade water.
-
For each working standard, perform the derivatization procedure as described in section 4.3.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the standard solution or sample.
-
Add 200 µL of the Derivatization Buffer (100 mM Sodium Bicarbonate).
-
Add 200 µL of the Dansyl Chloride Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in the dark at 60°C for 30 minutes.
-
After incubation, add 100 µL of 1 M HCl to quench the reaction.
-
Vortex for 10 seconds.
-
Dilute the mixture with 400 µL of Mobile Phase A (Water).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV System and Conditions
The chromatographic conditions must be optimized to ensure sufficient resolution and peak shape. The following table provides a validated starting point.
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity LC or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 min |
Method Validation and Performance
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The method was validated according to ICH Q2(R1) guidelines, with key performance characteristics summarized below.[4][10]
Caption: General experimental workflow for ACDEA quantification.
Validation Summary
The following table summarizes the performance characteristics of the validated assay. These results confirm that the method is reliable, reproducible, and fit for purpose.[5][11]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank matrix or reagents | Peak purity > 99% |
| Linearity (R²) | 0.9995 | R² ≥ 0.995 |
| Range | 1.0 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 1.2% | RSD ≤ 2.0% |
| - Intermediate (n=6) | 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | S/N Ratio ≥ 10[12] |
| Robustness | No significant effect from minor changes | RSD ≤ 5.0% |
-
Specificity: The method demonstrated excellent specificity. Analysis of a blank matrix (without ACDEA) and placebo samples showed no interfering peaks at the retention time of the dansylated ACDEA derivative.
-
Linearity: The assay was linear across the concentration range of 1.0 to 100 µg/mL. The coefficient of determination (R²) was consistently greater than 0.999, indicating a strong correlation between concentration and detector response.
-
Accuracy: Accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery was between 98.7% and 101.5%, which is within the acceptable limits for a quantitative assay.
-
Precision: The precision of the method was evaluated for both repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for all measurements was below 2.0%, demonstrating high precision.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were established based on the signal-to-noise ratio.[12] The LOQ of 1.0 µg/mL confirms the method's suitability for detecting low levels of the analyte.[12]
-
Robustness: The method's robustness was tested by introducing small, deliberate variations in analytical parameters, such as column temperature (±2°C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min). The results were not significantly affected, indicating the method's reliability under varied conditions.
Conclusion
This application note presents a specific, linear, accurate, and precise HPLC-UV method for the quantitative determination of this compound. The pre-column derivatization with dansyl chloride is a critical step that enables sensitive UV detection and robust chromatographic performance. The comprehensive validation in accordance with ICH Q2(R1) guidelines demonstrates that this assay is suitable for its intended purpose in research, development, and quality control environments.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2018). How can I quantify 1°, 2°, 3° Amines in a reaction product without NMR, potentiometric titration?. Retrieved from [Link]
-
Figueiredo, T. C., et al. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. Retrieved from [Link]
-
Helling, R., & Nägele, E. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
-
PubChem. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Metcalfe, L. D. (1962). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Analytical Chemistry, 34(13), 1849–1851. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 124, 674-683. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Schmitt, R., et al. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety, 9(3). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexen-1-amine, N,N-diethyl-. Retrieved from [Link]
-
Reddit. (2024). Derivatization of tertiary amine for GC/MS?. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Verma, B. C., et al. (1985). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst, 110(6), 743-745. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(aminomethyl)-N,N-diethylcyclohexan-1-amine. Retrieved from [Link]
Sources
- 1. This compound | 131466-47-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. m.youtube.com [m.youtube.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Formulation of (1-Aminomethyl-cyclohexyl)-diethyl-amine for Animal Studies
Introduction
(1-Aminomethyl-cyclohexyl)-diethyl-amine is a diamine compound under investigation for its potential pharmacological activity. As with many novel chemical entities, its progression into in vivo animal studies necessitates the development of a safe, stable, and effective formulation that ensures accurate dosing and optimal bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into a sterile aqueous solution suitable for parenteral administration in preclinical animal models.
The protocols outlined herein are grounded in established principles of pharmaceutical formulation for investigational new drugs.[1][2] The core strategy focuses on enhancing the aqueous solubility of this basic compound through salt formation, a widely adopted and effective technique for injectable dosage forms.[3] This application note details the rationale behind the formulation design, step-by-step preparation protocols, and essential quality control measures to ensure the integrity and safety of the final preparation for animal administration.
Physicochemical Characterization and Formulation Rationale
A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust formulation. While specific experimental data for this compound is not widely available, its structural features provide a strong basis for a logical formulation approach.
Estimated Physicochemical Properties
The structure of this compound, featuring two amine groups (a primary and a tertiary amine), classifies it as a basic compound. This inherent basicity is the cornerstone of our formulation strategy. Key estimated properties are summarized in Table 1.
| Property | Estimated Value/Characteristic | Rationale & Implications for Formulation |
| Chemical Structure | C₁₁H₂₄N₂ | The presence of two nitrogen atoms makes the molecule basic and susceptible to protonation. |
| Molecular Weight | 184.32 g/mol | Standard for a small molecule, important for calculating molar concentrations. |
| pKa | Estimated ~9.5 - 10.5 for both amines | Based on the pKa of cyclohexylamine (~10.6), the amine groups are expected to be protonated at physiological pH, which can lead to good aqueous solubility if the compound is in a salt form.[4][5] |
| Aqueous Solubility (as free base) | Likely low to moderate | The cyclohexyl ring and diethyl groups contribute to lipophilicity, potentially limiting solubility. |
| Aqueous Solubility (as a salt) | Expected to be high | Conversion to a salt form with a suitable acid is predicted to significantly enhance water solubility, making an aqueous injectable formulation feasible.[3] |
Formulation Strategy: Salt Formation for Enhanced Solubility
Given the basic nature of the dual amine groups, converting the free base of this compound into a salt is the most effective strategy to achieve the necessary aqueous solubility for a parenteral formulation.[6] This approach is particularly critical for injectable drugs to prevent precipitation at the injection site and ensure complete bioavailability.[3]
The selection of an appropriate acidic counter-ion is governed by the "rule of two," which states that for successful salt formation, the pKa of the drug's conjugate acid and the pKa of the counter-ion should differ by at least two pH units.[7] Given the estimated pKa of our compound, several pharmaceutically acceptable acids are suitable candidates. For this protocol, we will utilize hydrochloric acid (HCl) to form the dihydrochloride salt, a common and well-tolerated salt form.
Experimental Protocols
The following protocols provide a step-by-step methodology for the preparation of a sterile, injectable formulation of this compound dihydrochloride. All procedures involving sterile components should be performed in a laminar flow hood or biological safety cabinet using aseptic techniques.[8]
Materials and Equipment
-
This compound (free base, solid)
-
Hydrochloric acid (HCl), 1 N solution (pharmaceutical grade)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile, depyrogenated glass vials with rubber stoppers and aluminum crimp seals
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Formulation Preparation Workflow
The overall workflow for the formulation preparation is depicted in the diagram below.
Caption: Workflow for sterile formulation of this compound.
Step-by-Step Protocol for a 10 mg/mL Formulation
This protocol is for the preparation of 10 mL of a 10 mg/mL solution of this compound (as the free base) in isotonic saline.
-
Calculate Required Quantities:
-
This compound: 10 mg/mL * 10 mL = 100 mg
-
Vehicle: Sterile 0.9% Sodium Chloride for Injection
-
-
Dissolution and Salt Formation:
-
Aseptically weigh 100 mg of this compound and transfer it to a sterile glass beaker or vial.
-
Add approximately 8 mL of Sterile Water for Injection to the beaker. The compound may not fully dissolve at this stage.
-
While stirring, slowly add 1 N HCl dropwise. Monitor the pH continuously. The goal is to protonate both amine groups. A clear solution should form as the salt is created.
-
Continue adding HCl until the pH is between 4.5 and 5.5. This pH range ensures complete salt formation and enhances stability.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved and the solid is fully dissolved, quantitatively transfer the solution to a sterile graduated cylinder.
-
Add sterile 0.9% Sodium Chloride for Injection to bring the final volume to 10 mL. This ensures the final formulation is isotonic.
-
-
Sterile Filtration and Packaging:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into a sterile, depyrogenated glass vial in a laminar flow hood.[9]
-
Aseptically insert a sterile rubber stopper and secure it with an aluminum crimp seal.
-
-
Labeling and Storage:
-
Label the vial clearly with the compound name, concentration (10 mg/mL), lot number, preparation date, and storage conditions.
-
Store the formulation at 2-8°C, protected from light, until use.
-
Quality Control and Validation
To ensure the safety and integrity of the formulation for animal studies, the following quality control checks are mandatory.
| Parameter | Specification | Method | Rationale |
| Appearance | Clear, colorless solution, free of visible particulates | Visual inspection against a black and white background | Ensures complete dissolution and absence of foreign matter. |
| pH | 4.5 - 6.5 | Calibrated pH meter | Confirms salt formation and ensures the pH is within a physiologically tolerable range for parenteral administration.[8] |
| Sterility | No microbial growth | USP <71> Sterility Tests (or equivalent) | Confirms the absence of microbial contamination, which is critical for injectable formulations. |
| Endotoxin Level | To be determined based on dose volume and animal model | Limulus Amebocyte Lysate (LAL) test | Ensures the absence of pyrogens that can cause fever and other adverse reactions in animals. |
| Concentration | 90% - 110% of target | HPLC-UV | Verifies the final concentration of the active pharmaceutical ingredient in the formulation.[10] |
Excipient and Drug Compatibility Considerations
The selection of excipients is critical to prevent degradation of the active pharmaceutical ingredient. As this compound contains primary and tertiary amine groups, it is susceptible to incompatibilities with certain excipients.
-
Maillard Reaction: Avoid the use of reducing sugars (e.g., lactose, dextrose) as excipients, as they can react with the amine groups, leading to degradation products.[11][12][13]
-
Aldehyde Impurities: Some excipients may contain trace levels of aldehydes, which can also react with amines.[14] Using high-purity, pharmaceutical-grade excipients is essential.
For the proposed aqueous formulation, Sterile Water for Injection and sterile saline are ideal as they are inert and minimize the risk of such incompatibilities.
Conclusion
The protocol described in this application note provides a robust and scientifically sound method for the formulation of this compound for use in preclinical animal studies. By converting the basic free-form of the compound into a dihydrochloride salt, a sterile, isotonic solution with enhanced aqueous solubility can be reliably prepared. Adherence to the outlined aseptic techniques and quality control measures is imperative to ensure the safety, stability, and efficacy of the formulation, thereby generating reliable and reproducible data from in vivo experiments.
References
-
PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link]
-
Serveon, N. V. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]
-
Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research communications in chemical pathology and pharmacology, 64(3), 489–492. Retrieved from [Link]
- Google Patents. (n.d.). EP2934524A1 - Veterinary injectable formulations.
-
ResearchGate. (2016, August). Principles of Salt Formation. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Narang, A. S., Desai, D., & Badawy, S. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of pharmaceutical sciences, 101(12), 4200–4223. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Gattefossé. (n.d.). Animal health. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 124-136. Retrieved from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. Retrieved from [Link]
-
Pegin, J., & Hibma, J. E. (1978). Effects of Aliphatic Diamines on Rat Liver Ornithine Decarboxylase Activity. Biochemical Journal, 170(3), 601–607. Retrieved from [Link]
-
Lipworth, B., & Chan, R. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British journal of general practice : the journal of the Royal College of General Practitioners, 68(675), 458–459. Retrieved from [Link]
-
The FDA Group. (2023, September 11). Preparing an IND Application: 5 Best Practices from the Field. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]
-
Meru Chem Pvt. Ltd. (n.d.). Cyclohexylamine 05. Retrieved from [Link]
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
-
CD Formulation. (n.d.). Insoluble Salt Technology for Drug Physicochemical Improvement. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Investigational New Drug (IND) Application | FDA [fda.gov]
- 2. ppd.com [ppd.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. quercus.be [quercus.be]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Novel Cyclohexylamine Compounds
Welcome to the technical support center for the purification of novel cyclohexylamine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating and purifying these valuable molecules. Cyclohexylamines are aliphatic amines and, as such, exhibit strong basicity (pKa of the conjugate acid is ~10.6), which is central to both their utility and the difficulties encountered during their purification.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Column Chromatography
Column chromatography is a cornerstone of purification, but the interaction between basic amines and acidic silica gel is a frequent source of frustration.
Q1: My cyclohexylamine compound is showing severe peak tailing and streaking on my silica gel column. What is happening and how can I fix it?
A1: This is the most common issue when purifying amines on standard silica gel.
-
The Root Cause (Expertise & Experience): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic cyclohexylamine interacts strongly with these acidic sites via acid-base interactions. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a "tailing" or "streaking" effect as small amounts of the amine are slowly released from the silica surface. In severe cases, your compound may not elute at all.[3]
-
Immediate Solutions & Protocols:
-
Mobile Phase Modification (The Workhorse): The most effective solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound of interest to elute symmetrically.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexanes). Start with a lower concentration and increase if tailing persists. Triethylamine is volatile and easily removed under vacuum, making it a popular choice.[3]
-
-
Stationary Phase Alternatives: If mobile phase modification is insufficient or incompatible with your molecule, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use neutral or basic alumina for purifying amines to avoid the acidic interactions.[4]
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and offer an excellent, albeit more expensive, solution for routine amine purifications.[3]
-
-
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for poor peak shape in amine purification.
Q2: I have very low recovery of my compound from the silica column, even after flushing with a highly polar solvent. Is my compound lost forever?
A2: Not necessarily. While irreversible binding can occur, there are other possibilities.
-
The Root Cause (Expertise & Experience):
-
Irreversible Adsorption: As discussed, the interaction with silica can be so strong that even highly polar solvents cannot displace your compound.
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on your novel compound.[4] You might observe new, unexpected spots on your analytical TLC plates of the collected fractions.
-
-
Self-Validating Protocol (Trustworthiness):
-
Assess Stability First: Before running a large-scale column, perform a "silica plug" stability test.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot this solution on a TLC plate (this is your T=0 reference).
-
Add a spatula-tip of silica gel to the solution and stir for 1-2 hours at room temperature.
-
Filter the silica and spot the filtrate on the same TLC plate next to the reference.
-
Compare the spots. If you see new spots or a significant decrease in the intensity of your product spot, your compound is not stable to silica.[4]
-
-
Recovery Strategy: If you suspect your compound is still on the column, try flushing with a solvent system containing a strong base. A 5-10% solution of ammonium hydroxide in methanol can sometimes recover highly retained amines. However, be aware that this harsh treatment may also degrade the compound.
-
Section 2: Leveraging Acid-Base Extraction
Acid-base extraction is a powerful and scalable technique for separating amines from acidic and neutral impurities. It relies on the ability to reversibly switch the amine's solubility between organic and aqueous phases.[5][6]
Q1: I performed an acid-base extraction to purify my cyclohexylamine, but the yield is very low. Where did my product go?
A1: This is a common pitfall that usually relates to pH control or the properties of the amine salt.
-
The Root Cause (Expertise & Experience):
-
Incomplete Protonation: To move the amine into the aqueous layer, you must protonate it to form an ammonium salt.[7] If the pH of the aqueous acid is not sufficiently low (at least 2 pH units below the pKa of your compound's conjugate acid), the amine will remain partially in its neutral, organic-soluble form.
-
Ammonium Salt Solubility: Sometimes, the generated ammonium salt (e.g., the hydrochloride salt) has some solubility in the organic solvent, especially if less polar solvents like dichloromethane are used.
-
Incomplete Deprotonation: After separating the aqueous layer, you must add a base to regenerate the neutral amine and force it out of the aqueous solution.[8] If you do not add enough base to raise the pH sufficiently (at least 2 pH units above the pKa), your product will remain as the water-soluble salt.
-
-
Detailed Experimental Protocol:
Caption: Workflow for purifying a cyclohexylamine via acid-base extraction. Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate.[9]
-
Separation: Drain the lower aqueous layer, which now contains your protonated amine salt. For thoroughness, re-extract the organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 12, check with pH paper). Your neutral amine may precipitate as a solid or oil.
-
Final Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent to recover your purified neutral amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Section 3: Purification via Crystallization
For solid compounds, crystallization is an excellent method for achieving high purity. For amines that are oils, salt formation is a key strategy.
Q1: My novel cyclohexylamine is a persistent oil. How can I use crystallization to purify it?
A1: The solution is to convert the basic amine into a stable, crystalline salt.[10] This not only facilitates purification but also improves the compound's handling and stability.
-
The Root Cause (Expertise & Experience): Many free amines, especially those with flexible alkyl chains, have low melting points and a reluctance to form ordered crystal lattices. Converting the amine to an ammonium salt with a suitable acid introduces ionic character, which dramatically increases the melting point and promotes crystallization.
-
Screening for the Right Salt: Not all salts crystallize equally well. It is often necessary to screen a few different acids.
| Acid | Common Solvent for Precipitation | Typical Characteristics |
| HCl (in Dioxane/Ether) | Diethyl Ether, EtOAc, Heptane | Often forms fine, sometimes hygroscopic, powders. |
| Oxalic Acid | Ethanol, Isopropanol | Tends to form robust, stable, non-hygroscopic crystals. |
| L-Tartaric Acid | Ethanol, Methanol | Useful for chiral resolution of racemic amines. |
| Trichloroacetic Acid (TCA) | Ethyl Acetate (EtOAc) | Forms a salt that can be thermally decomposed back to the free amine, releasing CO₂ and chloroform.[11] |
-
Protocol for Hydrochloride (HCl) Salt Formation & Recrystallization:
-
Dissolve the Amine: Dissolve your crude amine oil in a minimal amount of a solvent in which the desired salt is insoluble, such as diethyl ether or ethyl acetate.
-
Add Acid: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. You should observe the immediate precipitation of the amine hydrochloride salt.
-
Isolate the Crude Salt: Continue adding the acid until no further precipitation is observed. Collect the solid by vacuum filtration and wash the filter cake with fresh, cold diethyl ether to remove neutral impurities.[8]
-
Recrystallize: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, methanol/ethyl acetate). Dissolve the crude salt in the minimum amount of the hot polar solvent (e.g., ethanol) and then slowly add the less polar anti-solvent (e.g., ether) until the solution becomes cloudy.
-
Crystallize: Allow the solution to cool slowly to room temperature, and then in a freezer, to promote the formation of large, pure crystals.
-
Isolate Pure Salt: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Section 4: FAQs on Purity Analysis
Q1: How do I best assess the purity of my final cyclohexylamine compound?
A1: A combination of techniques is always recommended for a comprehensive assessment.
-
Chromatographic Methods:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile amines. Provides information on purity (peak area) and confirms the molecular weight of your compound and any volatile impurities.[12][13]
-
HPLC (High-Performance Liquid Chromatography): The workhorse for non-volatile compounds. A single sharp peak on multiple systems (e.g., reverse phase, normal phase) is a good indicator of purity. HPLC is essential for chiral compounds, where a chiral stationary phase can be used to separate enantiomers.[14][15] Note that aliphatic amines often lack a UV chromophore, requiring derivatization or the use of detectors like ELSD or CAD.[16]
-
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): The gold standard for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the calculated theoretical values is considered evidence of high purity.
-
References
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Helda - University of Helsinki. (2017). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (1967). Purification of cyclohexylamine. (US3347920A).
-
ResearchGate. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Journal of Biochemistry. (1974). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ASM Journals. (1991). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]
- Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts. (US5227483A).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
Reddit. (2021). Amine workup. Retrieved from [Link]
- Google Patents. (1983). Production of cyclohexylamine. (US4384142A).
- Google Patents. (2001). Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (US6316613B1).
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of volatile amines in DMA. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. journals.asm.org [journals.asm.org]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. Workup [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. bre.com [bre.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
How to minimize side-product formation in cyclohexylamine synthesis
Welcome to the technical support guide for cyclohexylamine (CHA) synthesis. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a core focus on minimizing the formation of unwanted side products. We will delve into the mechanistic causality behind side-product formation and provide actionable, field-proven strategies to enhance yield and purity.
Section 1: Understanding the Core Synthesis Pathways
Cyclohexylamine is a critical intermediate in the production of pharmaceuticals, herbicides, and vulcanization accelerators.[1] The two predominant industrial synthesis routes are the catalytic hydrogenation of aniline and the reductive amination of cyclohexanone.[2][3] Each pathway presents a unique set of challenges regarding selectivity and side-product formation.
Caption: Primary industrial routes to cyclohexylamine.
Section 2: Troubleshooting the Hydrogenation of Aniline
The complete hydrogenation of aniline is a widely used method for producing cyclohexylamine.[2] However, the reaction can lead to the formation of secondary amines and other impurities, which complicate downstream processing and reduce overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when hydrogenating aniline, and how are they formed?
A1: The two most common side products are Dicyclohexylamine (DCHA) and N-phenylcyclohexylamine .[4]
-
N-phenylcyclohexylamine is an intermediate formed from the condensation of aniline and cyclohexylamine.
-
Dicyclohexylamine (DCHA) is the most prevalent impurity. It is formed when the desired product, cyclohexylamine, reacts with a cyclohexylimine intermediate, which is generated during the reaction. Subsequent hydrogenation of this new imine yields DCHA.
Caption: Key side-product formation pathways in aniline hydrogenation.
Q2: My yield of Dicyclohexylamine (DCHA) is too high. How can I suppress its formation?
A2: Suppressing DCHA formation is critical for achieving high selectivity. The key is to prevent the product (cyclohexylamine) from reacting further. Several strategies are effective:
-
Introduce Ammonia: The addition of ammonia into the reaction system is a highly effective method.[4][5] Ammonia competes with cyclohexylamine for reaction with the imine intermediate, shifting the equilibrium away from DCHA formation. In some processes, an ammonia concentration of 7 mol% can reduce the DCHA concentration by up to five times.[5]
-
Optimize Temperature and Pressure: Lower temperatures generally favor the formation of the primary amine, cyclohexylamine.[6] While higher temperatures increase the reaction rate, they also promote the side reactions leading to DCHA. A typical optimized temperature range is 180-240°C, with pressures from 2 to 10 kg/cm ².[4][7]
-
Catalyst Selection: Rhodium (Rh)-based catalysts have been shown to produce high yields of cyclohexylamine with minimal side products, even at low temperatures (25-200°C).[6] While nickel (Ni) and cobalt (Co) catalysts are also common, they may require more careful optimization of other parameters to achieve high selectivity.[2][8]
-
Addition of Alkali Metal Hydroxides: Research has shown that adding a base like Lithium Hydroxide (LiOH) can dramatically increase selectivity. With the assistance of LiOH, selectivity toward cyclohexylamine on Ru-based catalysts increased from 85.4% to 100%, completely eliminating DCHA and other side products.[9] The hydroxide ion is believed to inhibit side reactions by decreasing the adsorption energy of cyclohexylamine on the catalyst surface, facilitating its removal from the reaction zone before it can react further.[9]
Q3: How does my choice of catalyst (Ni, Co, Rh, Ru) impact selectivity?
A3: The catalyst is arguably the most critical factor. Each metal has distinct properties:
-
Rhodium (Rh): Often considered the gold standard for this reaction, Rh catalysts (e.g., Rh/Al₂O₃) provide excellent selectivity for cyclohexylamine, often exceeding 90-95%, and can operate at lower temperatures and pressures.[6][7] This minimizes thermal degradation and side reactions.
-
Ruthenium (Ru): Ru-based catalysts are also highly active. Their selectivity can be significantly enhanced with additives. As mentioned, the addition of LiOH to a Ru catalyst can achieve virtually 100% selectivity.[9]
-
Nickel (Ni) and Cobalt (Co): These are more cost-effective and widely used industrially.[2][8] However, they often require higher temperatures and pressures, and selectivity can be lower, sometimes yielding an even split between CHA and DCHA without optimization.[7] Selectivity can be improved by using catalyst promoters (e.g., alkali metals) and carefully controlling the H₂/aniline molar ratio.[8]
| Catalyst | Typical Selectivity (CHA) | Operating Temperature | Key Advantages / Disadvantages |
| Rhodium (Rh) | >95%[7] | 80-160 °C[6][7] | High selectivity, mild conditions; Higher cost. |
| Ruthenium (Ru) | 85% (up to 100% with additives)[9] | 100-180 °C | High activity, excellent selectivity with promoters. |
| Nickel (Ni) | 50-85%[4][7] | 180-240 °C[4] | Cost-effective; Requires higher temp/pressure, lower selectivity. |
| Cobalt (Co) | ~80-90% (with promoters)[8] | 185-220 °C[8] | Good performance with modified supports (e.g., P-Al₂O₃). |
Section 3: Troubleshooting the Reductive Amination of Cyclohexanone
Reductive amination of cyclohexanone with ammonia and hydrogen is another major pathway.[10] While it avoids the use of aniline, it presents its own set of selectivity challenges, primarily related to the competition between amination and direct hydrogenation of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the reductive amination of cyclohexanone?
A1: The primary side products are Cyclohexanol and Dicyclohexylamine (DCHA) .[10]
-
Cyclohexanol is formed by the direct catalytic hydrogenation of the cyclohexanone starting material. This reaction competes directly with the desired imine formation pathway.[10][11]
-
Dicyclohexylamine (DCHA) is formed when a molecule of the desired product, cyclohexylamine, attacks another molecule of cyclohexanone to form a secondary imine, which is then hydrogenated.[10]
Caption: Troubleshooting workflow for reductive amination.
Q2: My main impurity is cyclohexanol. How do I favor the amination pathway?
A2: The formation of cyclohexanol indicates that the direct hydrogenation of the ketone is outcompeting the initial amination step (imine formation). To fix this, you must promote the reaction between cyclohexanone and ammonia.
-
Increase Ammonia Concentration: This is the most direct solution. A higher partial pressure of ammonia is critical for directing the reaction toward imine formation.[11] Using an excess of ammonia shifts the equilibrium towards the imine intermediate, making it the primary substrate for hydrogenation.[11]
-
Optimize the H₂/NH₃ Ratio: While sufficient hydrogen is needed for reduction, an excessive H₂ partial pressure relative to NH₃ can favor direct ketone hydrogenation. An optimal ratio is key; for example, studies with Rh-Ni catalysts found that 2 bar NH₃ and 4 bar H₂ gave excellent conversion and selectivity.[11]
-
Choice of Solvent: The solvent plays a crucial role in ammonia solubility. Solvents like methanol, which have high ammonia solubility, significantly improve the selectivity for cyclohexylamine compared to less polar solvents where ammonia is less available.[10]
-
Water Removal: The initial condensation of cyclohexanone and ammonia to form the imine releases water. This reaction is reversible.[10] Adding a dehydrating agent, such as 4A molecular sieves, can remove this water and drive the reaction toward the imine, thereby increasing the final yield of cyclohexylamine.[10]
Q3: I am synthesizing a primary amine (cyclohexylamine), but I'm getting a lot of the secondary amine (DCHA). Why?
A3: This is a classic problem of over-alkylation, which is common in reductive amination.[11] The root cause is that the product you are making, cyclohexylamine, is also a primary amine and is therefore nucleophilic. It can compete with ammonia to attack the starting cyclohexanone, leading to DCHA.
The most effective way to prevent this is to use a large excess of ammonia.[11] By ensuring a high concentration of ammonia relative to the amine product, you make it statistically much more likely that a cyclohexanone molecule will be attacked by ammonia rather than by an already-formed cyclohexylamine molecule.
Protocol: High-Selectivity Reductive Amination of Cyclohexanone
This protocol is based on the highly efficient bimetallic catalyst system reported by Mendoza-Nieto et al., which achieves excellent conversion and selectivity under mild conditions.[11]
Objective: To synthesize cyclohexylamine from cyclohexanone with >95% selectivity.
Materials:
-
Cyclohexanone
-
Cyclohexane (solvent)
-
2 wt.% Ni-Rh/SiO₂ catalyst (pre-reduced)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Ammonia (NH₃) gas
-
Hydrogen (H₂) gas
Procedure:
-
Reactor Setup: To a clean, dry, and inert gas-purged batch reactor, add the 2 wt.% NiRh/SiO₂ catalyst (e.g., 1 mol% Rh relative to cyclohexanone).
-
Charge Reagents: Add the solvent (cyclohexane, 50 mL) and the substrate (cyclohexanone, to a final concentration of 0.04 mol L⁻¹).
-
Seal and Purge: Seal the reactor and purge several times with an inert gas (e.g., Argon) to remove all oxygen, followed by purging with hydrogen.
-
Pressurize: Pressurize the reactor with ammonia to 4 bar, followed by hydrogen to a total pressure of 6 bar (2 bar H₂).[11]
-
Reaction: Heat the reactor to 100°C while stirring vigorously (e.g., 800 rpm).
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC). The reaction should approach full conversion within 300 minutes.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas pressure in a fume hood.
-
Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be recycled). The resulting solution containing cyclohexylamine can be purified by distillation.
Expected Outcome: This method has been shown to achieve up to 99.8% conversion of cyclohexanone with 96.6% selectivity for cyclohexylamine.[11]
References
-
Yuan, G., et al. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 23, 2026, from [Link]
- Google Patents. (2019).
-
Sato, K., et al. (2011). Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]
-
Mendoza-Nieto, J.A., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- Google Patents. (1965).
- Google Patents. (1990). US4914239A - Method for production of cyclohexylamines.
-
Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved January 23, 2026, from [Link]
-
Pérez, A.J., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. NIH. [Link]
-
Li, X., et al. (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. ResearchGate. [Link]
-
ZSCHEM. (2022). Production process of cyclohexylamine. [Link]
-
Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over.... Retrieved January 23, 2026, from [Link]
- Google Patents. (1983). US4384142A - Production of cyclohexylamine.
-
RSC Publishing. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]
-
ResearchGate. (n.d.). Dehydrogenation of dicyclohexylamine in gaseous phase over a nickel catalyst: effect of reaction parameters. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
- Google Patents. (2010).
-
LookChem. (2024). Cyclohexylamine Usage And Synthesis. [Link]
-
Wikipedia. (n.d.). Dicyclohexylamine. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
YouTube. (2021). Imine Reduction, NaCNBH₃, Silatrane & Amphetamine Synthesis. [Link]
Sources
- 1. Cyclohexylamine Usage And Synthesis - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Production process of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Results in Pharmacological Screening
Welcome to the technical support center for pharmacological screening. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common—and often complex—issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to build robust, self-validating assays.
Section 1: Assay Performance & Quality Control
This section addresses global issues that affect the overall quality and reliability of your screening data. A robust assay is the foundation of meaningful results.
FAQ 1: My assay results show high variability between replicate wells. What are the likely causes and how can I fix this?
High variability is a common challenge that can obscure real biological effects and lead to false negatives or positives. The coefficient of variation (%CV) is a key metric to monitor. Generally, a %CV of <10% is considered acceptable for most assays.
Root Cause Analysis & Solutions:
-
Inconsistent Pipetting: Manual pipetting, especially of small volumes, is a major source of variability.[1] Even slight variations in technique between users, or even by the same user over time, can lead to significant discrepancies.[1]
-
Solution:
-
Automated Liquid Handling: If available, use automated liquid handlers for critical steps like compound dispensing and reagent addition.[1] This minimizes human error and enhances reproducibility.[1]
-
Pipetting Technique: If manual, ensure consistent technique. Use reverse pipetting for viscous solutions and pre-wet the pipette tip. Ensure the pipette is calibrated regularly.
-
Reagent Addition: Add reagents to the side of the well to avoid splashing and ensure complete mixing.
-
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in reagent concentration and cell stress.[2][3][4] This can result in a systematic bias where edge wells behave differently from interior wells.[5]
-
Solution:
-
Leave Edge Wells Empty: A common practice is to fill the outer wells with sterile buffer or media and not use them for experimental samples.[5]
-
Humidified Environment: Use a humidified incubator and ensure a tight-fitting lid on the plate. Some labs use secondary containers with moist paper towels to maintain humidity.[3]
-
Plate Equilibration: Allow plates to equilibrate to room temperature before adding reagents to minimize thermal gradients.[5]
-
-
-
Cell Seeding Inconsistency: Uneven cell distribution across the plate will lead to variability in cell-based assays.
-
Solution:
-
Cell Suspension: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between plating each section of the plate.
-
Plating Technique: Avoid introducing bubbles while dispensing cells. Pipette the cell suspension into the center of the well.
-
-
-
Reagent Instability or Improper Mixing: Reagents that are not fully dissolved or have degraded can lead to inconsistent results.
-
Solution:
-
Troubleshooting Workflow for High Variability:
Caption: A logical workflow to diagnose and address high variability in screening assays.
FAQ 2: My Z'-factor is consistently below 0.5. What does this mean and how can I improve it?
The Z'-factor is a statistical measure of assay quality, reflecting the separation between the signals of your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests the assay is not robust enough to reliably identify hits.[9]
Understanding the Z'-Factor:
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
A low Z'-factor can be due to either high variability in your controls (large standard deviations) or a small dynamic range (small difference between control means).
Strategies to Improve Z'-Factor:
| Issue | Root Cause | Recommended Action |
| High Standard Deviation | Inconsistent pipetting, edge effects, cell plating non-uniformity. | Implement all solutions from FAQ 1 regarding high variability. |
| Small Dynamic Range | Suboptimal reagent concentrations, insufficient incubation time, weak biological response. | Optimize Assay Conditions: - Titrate the concentration of your detection reagent and target protein/enzyme.- Perform a time-course experiment to determine the optimal incubation time.- Ensure the positive control is a potent and reliable activator/inhibitor. |
| High Background Signal | Autofluorescence from compounds or media, non-specific binding. | Reduce Background: - For fluorescence assays, use media without phenol red or serum if possible.[10]- Use appropriate blocking agents in biochemical assays.[11]- Select microplates with the correct color for your assay type (black for fluorescence, white for luminescence).[10] |
Section 2: Identifying and Eliminating False Positives & Negatives
False results are a significant drain on resources, leading to wasted time and effort on compounds that are not genuinely active or missing promising candidates.
FAQ 3: I'm seeing a high number of "hits" in my primary screen that are not confirming in secondary assays. How can I identify and eliminate false positives?
False positives are compounds that appear active in the primary screen but do not have the desired biological activity.[9] They often arise from interference with the assay technology rather than interaction with the biological target.
Common Causes of False Positives:
-
Compound Precipitation: Test compounds, often stored in DMSO, can precipitate when diluted into aqueous assay buffers.[12][13] These precipitates can scatter light in absorbance assays or interfere with optical detection in fluorescence/luminescence assays, leading to a false signal.
-
Self-Validation Protocol:
-
Visual Inspection: Before reading the plates, visually inspect them against a dark background for any signs of turbidity or precipitation.
-
Nephelometry: If available, a nephelometer can be used to quantify light scattering from precipitates.
-
Counter-Screen: A simple counter-screen is to run the assay in the absence of the biological target. A compound that still produces a signal is likely an artifact.
-
-
-
Compound Autofluorescence: Some compounds naturally fluoresce at the excitation and emission wavelengths of your assay, leading to a false positive signal.
-
Solution: Screen your compound library in a buffer-only plate at the assay's wavelengths to identify and flag autofluorescent compounds.
-
-
Assay Technology Interference:
-
Luciferase Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false signals.[14]
-
Fluorescence Polarization (FP): Fluorescent compounds can interfere with the measurement of the tracer's polarization.
-
Solution: Implement orthogonal assays. These are assays that measure the same biological endpoint but use a different detection technology.[14] If a compound is a true hit, it should be active in both the primary and orthogonal assays.
-
Logical Flow for Investigating False Positives:
Caption: A decision tree for systematically troubleshooting false positives in HTS.
FAQ 4: I suspect I'm missing real hits (false negatives). What could be causing this?
False negatives are truly active compounds that are missed by the screen.[15] This can be due to a variety of factors that suppress the assay signal.
Potential Causes of False Negatives:
| Cause | Explanation | Mitigation Strategy |
| Compound Instability | The compound may degrade in the assay buffer over the course of the incubation. | Decrease incubation time or perform a time-course experiment to assess compound stability. |
| Insufficient Potency | The screening concentration may be too low to elicit a detectable response from weakly active compounds. | If feasible, screen at multiple concentrations (quantitative HTS).[16] |
| Assay Conditions | The pH, salt concentration, or co-factor concentrations may not be optimal for the target's activity. | Re-evaluate and optimize the assay buffer and conditions. |
| Compound Quenching | In fluorescence or luminescence assays, the compound may absorb the emitted light, reducing the signal. | Pre-screen compounds for quenching properties. |
| Low Z'-Factor | An assay with a Z'-factor below 0.5 has a narrow window to detect hits, increasing the chance of missing them. | Improve the Z'-factor using the strategies outlined in FAQ 2. |
Section 3: Cell-Based Assay Specific Issues
Cell-based assays introduce another layer of biological complexity. Maintaining healthy and consistent cells is paramount for reliable data.
FAQ 5: My cell-based assay is showing inconsistent results day-to-day. What should I check?
In addition to the general sources of variability, cell-based assays have unique challenges.
Key Areas for Investigation:
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can respond differently to stimuli.[17]
-
Best Practice:
-
Use cells within a defined, low passage number range for all experiments.
-
Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.
-
Regularly check for signs of stress or contamination.[11]
-
-
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cell physiology and experimental outcomes.[8][18]
-
Reagent Variability: Different lots of serum (e.g., Fetal Bovine Serum) can have varying levels of growth factors and other components, leading to changes in cell behavior.
-
Solution:
-
When a new lot of serum or critical reagent is purchased, test it against the old lot to ensure consistency.
-
If possible, purchase a large batch of a single lot to last for the duration of the screening campaign.
-
-
Experimental Protocol: Mycoplasma Testing
A common method for mycoplasma detection is a PCR-based assay.
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old cell culture (70-80% confluent).
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatant.
-
PCR Amplification: Use primers specific for the mycoplasma 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
References
-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
PMC - NIH. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. [Link]
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
-
Banner Health. (2023, January 7). What Medications Can Cause False Positives on Drug Tests?[Link]
-
PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]
-
PubMed. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]
-
Chemspeed Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
AlphaBiolabs. What Can Cause a False Positive Drug Test?[Link]
-
Addgene. (2025, June 26). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. [Link]
-
ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Seamaty. Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. [Link]
-
Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Bioinformatics | Oxford Academic. Two effective methods for correcting experimental high-throughput screening data. [Link]
-
PMC - NIH. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results. [Link]
-
Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]
-
ResearchGate. (2023, July 10). FP Assay Troubleshooting?[Link]
-
Vanderbilt University Medical Center. (2018, March 21). What causes false positives or false negatives on the Urine Drug Screen (UDS)?[Link]
-
paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”[Link]
-
MDPI. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. [Link]
-
NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
BioAgilytix Lab. A Beginner's Guide to Luciferase Assays. [Link]
-
Biocompare. (2022, November 1). Preventing, Detecting, and Addressing Cell Culture Contamination. [Link]
-
Columbia University. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]
-
Reddit. (2017, March 14). Fluorescence polarization help. [Link]
-
YouTube. (2013, October 30). Preventing edge effect in microplates. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
WebMD. (2025, June 16). What Can Cause a False Positive Drug Test. [Link]
-
ResearchGate. (2020, June 4). Evaluation of plate edge effects in in-vitro cell based assay. [Link]
-
NCBI Bookshelf. (2016, July 1). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. [Link]
Sources
- 1. dispendix.com [dispendix.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 4. m.youtube.com [m.youtube.com]
- 5. revvity.com [revvity.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. goldbio.com [goldbio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.sg]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. March 21, 2018: What causes false positives or false negatives on the Urine Drug Screen (UDS)? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 16. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. corning.com [corning.com]
- 19. biocompare.com [biocompare.com]
Technical Support Center: Enhancing the Purity of Synthesized (1-Aminomethyl-cyclohexyl)-diethyl-amine
Welcome to the technical support center for the synthesis and purification of (1-Aminomethyl-cyclohexyl)-diethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a low yield and multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely causes?
A low yield and multiple spots on a TLC plate are indicative of an incomplete reaction or the formation of side products. The synthesis of vicinal diamines like this compound can be complex. A common synthetic route involves the reduction of a nitrile precursor, such as 1-(diethylamino)cyclohexanecarbonitrile. In this case, potential issues include:
-
Incomplete Reduction: The reducing agent, for example, Lithium Aluminum Hydride (LAH), may not have been potent enough or used in sufficient stoichiometric amounts to fully convert the nitrile to the primary amine.[1]
-
Side Reactions: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially during workup, which will not be reduced under the same conditions.
-
Starting Material Impurities: The purity of the starting 1-(diethylamino)cyclohexanecarbonitrile is crucial. Any impurities in the starting material will likely be carried through the reaction and complicate the purification process.
Q2: I observe a persistent impurity with a similar polarity to my desired product. How can I effectively separate it?
When an impurity has a similar polarity to the product, standard chromatographic separation can be challenging. For amines, leveraging their basic nature is an effective strategy.
-
Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with an acidic solution (e.g., 1M HCl). The basic amines will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted with an organic solvent.
-
Boc-Protection Strategy: If the primary amine is the target of purification, it can be selectively protected with a Boc-anhydride (Boc₂O). The resulting Boc-protected amine will have a significantly different polarity, making it easier to separate from the tertiary amine impurity using silica gel chromatography. The Boc group can then be cleanly removed using an acid like trifluoroacetic acid (TFA).[2]
Q3: My purified this compound is degrading over time. What are the best storage practices?
Amines, in general, are susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. To ensure the long-term stability of your purified product:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Storage at low temperatures (-20°C) will slow down potential degradation pathways.
-
Anhydrous Conditions: Amines are hygroscopic. Ensure the product is dried thoroughly before storage and kept in a tightly sealed container to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Incomplete Nitrile Reduction
Symptoms:
-
A peak corresponding to the nitrile starting material is observed in the GC-MS or LC-MS analysis of the crude product.
-
An IR spectrum of the crude product shows a characteristic nitrile stretch (around 2220-2260 cm⁻¹).
Root Cause Analysis: The reduction of a nitrile to a primary amine using a hydride reagent like LAH is a standard procedure. However, incomplete reactions can occur due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitrile is critical.
-
Reaction Temperature: The reaction may require heating to go to completion.
-
Quenching Procedure: Improper quenching of the reaction can lead to the formation of byproducts or incomplete workup.[1]
Step-by-Step Resolution Protocol:
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS until the starting material is no longer detectable.
-
Optimize Reaction Conditions:
-
Increase the molar equivalents of the reducing agent (e.g., from 1.5 eq to 2.5 eq of LAH).
-
Increase the reaction temperature or prolong the reaction time.
-
-
Careful Workup: Follow a well-established quenching procedure for LAH reactions (e.g., Fieser workup) to avoid the formation of emulsions and ensure complete recovery of the product.[1]
Issue 2: Presence of Carboxylic Acid Impurity
Symptoms:
-
A broad peak is observed in the ¹H NMR spectrum, indicative of a carboxylic acid proton.
-
The product is not fully soluble in non-polar organic solvents.
Root Cause Analysis: The presence of a carboxylic acid impurity suggests that the nitrile starting material has undergone hydrolysis. This can happen if the nitrile is exposed to acidic or basic conditions in the presence of water, either during the synthesis or workup.
Purification Workflow:
Caption: Workflow for removing acidic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.
-
Separation: Separate the organic layer, which now contains the purified amine.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure this compound.
Issue 3: Foaming During Workup or Distillation
Symptoms:
-
Excessive and persistent foam formation during aqueous workup or upon heating for distillation.
Root Cause Analysis: Foaming in amine solutions can be caused by the presence of surfactants, fine particulate matter, or high molecular weight byproducts.[3][4] This can lead to loss of product and make handling difficult.
Troubleshooting Steps:
| Corrective Action | Rationale |
| Filtration | Pre-filter the crude solution through a pad of celite before workup or distillation to remove any particulate matter. |
| Anti-foaming Agent | In a distillation setup, a small amount of a high-boiling, inert anti-foaming agent can be added. |
| Degassing | Degassing the solution under vacuum before heating can help to remove dissolved gases that may contribute to foaming. |
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on the presence of impurities. |
| GC-MS / LC-MS | Determines the molecular weight and provides a quantitative measure of purity. |
| FTIR | Confirms the presence of the amine functional groups and the absence of impurities like nitriles or carbonyls. |
| Elemental Analysis | Confirms the elemental composition of the final product. |
Visualization of Impurity Profile
The following diagram illustrates a hypothetical impurity profile that might be encountered and the general strategy for purification.
Caption: Impurity profile and purification strategy.
References
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
PubChem. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of (1-Aminomethyl-cyclohexyl)-diethyl-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the landscape of neuropharmacology, the cyclohexylamine scaffold is a recurring motif in compounds with significant central nervous system activity. From established therapeutics to research probes, this structural core offers a versatile platform for engaging a variety of molecular targets. This guide provides a comprehensive framework for validating the biological activity of the novel compound, (1-Aminomethyl-cyclohexyl)-diethyl-amine. Our approach is rooted in a comparative analysis, pitting the subject compound against carefully selected alternatives to elucidate its potential mechanism of action and functional effects. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, evidence-based methodology for characterizing new chemical entities.
Introduction: Rationale and Strategic Approach
The chemical structure of this compound, featuring a geminal aminomethyl and a diethylamino group on a cyclohexane ring, suggests potential interactions with several key neurological targets. The presence of the cyclohexylamine core is a notable feature of arylcyclohexylamines, a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] Furthermore, the aminomethyl-cyclohexyl moiety is reminiscent of the anticonvulsant and analgesic drug, gabapentin. This structural ambiguity necessitates a systematic and comparative investigation to delineate its biological activity.
Our strategy is therefore twofold:
-
Primary Hypothesis-Driven Investigation: Based on the arylcyclohexylamine precedent, we will first rigorously assess the compound's activity as a potential NMDA receptor antagonist.
-
Secondary and Off-Target Profiling: To build a comprehensive pharmacological profile, we will also investigate its potential interaction with GABA-A receptors and assess its general cytotoxicity.
This comparative guide will provide the experimental blueprints to not only characterize this compound but also to interpret the findings within the broader context of neuroactive compounds.
The Comparator Panel: Establishing a Framework for Interpretation
To contextualize the biological activity of this compound, a carefully selected panel of comparator compounds is essential.
| Compound | Class | Rationale for Inclusion |
| Phencyclidine (PCP) | Arylcyclohexylamine NMDA Receptor Antagonist | A well-characterized, potent, non-competitive antagonist of the NMDA receptor.[3] It serves as a positive control for NMDA receptor interaction, allowing for a direct comparison of potency and efficacy. |
| Gabapentin | GABA analogue | Shares the aminomethyl-cyclohexyl core structure with the test compound. While structurally similar to GABA, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, not directly to GABA receptors.[4] This makes it an important comparator to distinguish between potential NMDA receptor activity and effects on calcium channels. |
| Cyclohexylamine | Aliphatic amine | Represents the basic cyclohexylamine scaffold without the additional functional groups. It will serve as a negative or baseline control to determine if the core structure itself possesses any intrinsic activity in the selected assays.[5] |
In Vitro Assay Cascade: From Molecular Target to Cellular Response
A tiered in vitro testing strategy is proposed to systematically evaluate the compound's pharmacological profile.
General Cytotoxicity Assessment
Prior to investigating specific molecular targets, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This will ensure that subsequent in vitro assays are conducted at non-toxic concentrations, preventing confounding results.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Primary Target Engagement: NMDA Receptor Binding
To directly test the hypothesis that this compound interacts with the NMDA receptor, a competitive radioligand binding assay will be performed.
This assay measures the ability of a test compound to displace the high-affinity, non-competitive NMDA receptor antagonist [³H]MK-801 from its binding site within the receptor's ion channel.[9][10]
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Incubation: In a 96-well plate, incubate the rat brain membranes (approximately 0.2 mg protein) with 5 nM [³H]MK-801 in the presence of varying concentrations of the test and comparator compounds.[11] The incubation should be carried out at 25°C for 180 minutes in a Tris-HCl buffer (pH 7.4).[11]
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of unlabeled MK-801.[11]
-
Assay Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and determine the inhibitory concentration (IC₅₀) for each compound.
Functional Characterization: NMDA Receptor Antagonism
Demonstrating that a compound binds to a receptor is the first step; the crucial next step is to determine its functional effect. A calcium flux assay will be used to assess the ability of this compound to antagonize NMDA receptor activation.
This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation.[12]
-
Cell Culture: Plate HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in a 384-well, black-walled, clear-bottom plate.[13][14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) by incubating for 2 hours at 37°C.[12][13]
-
Compound Incubation: Wash the cells and incubate with varying concentrations of the test and comparator compounds.
-
Receptor Activation and Signal Detection: Add a solution containing NMDA receptor agonists (glutamate and glycine) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FDSS).[14]
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium through the NMDA receptor channels. The ability of the test compounds to reduce this signal will be quantified to determine their functional antagonist potency (IC₅₀).
Off-Target Profiling: GABA-A Receptor Binding
To assess the selectivity of this compound, a binding assay for the GABA-A receptor will be performed.
This assay measures the displacement of the GABA-A receptor agonist [³H]muscimol.
-
Membrane Preparation: Prepare synaptic membranes from whole rat brain.
-
Assay Incubation: Incubate the brain membranes with a fixed concentration of [³H]muscimol (e.g., 10-15 nM) and varying concentrations of the test and comparator compounds in a Tris-HCl buffer at 0-4°C for 30 minutes.[15][16]
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA.[16]
-
Assay Termination and Quantification: Terminate the assay by filtration and quantify the bound radioactivity as described for the [³H]MK-801 assay.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ for each compound.
In Vivo Evaluation: Translating Molecular Activity to Behavioral Outcomes
Based on the in vitro findings, in vivo studies in rodent models can provide insights into the compound's potential therapeutic effects and side-effect profile.
Assessment of Anxiolytic-like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents.[17][18]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Administer the test compound or vehicle to mice or rats. After a specified pre-treatment time, place the animal in the center of the maze and allow it to explore for a 5-10 minute session.[18]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Assessment of Antidepressant-like Activity
The FST is a common screening tool for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: On the first day (pre-test), place the animal in the water for 15 minutes.[19] Twenty-four hours later, administer the test compound or vehicle and place the animal back in the water for a 5-6 minute test session.[19]
-
Data Collection: Record the duration of immobility during the test session.
-
Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Pharmacological Profile
| Compound | NMDA Receptor Binding (IC₅₀, nM) | NMDA Receptor Function (IC₅₀, nM) | GABA-A Receptor Binding (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) |
| This compound | TBD | TBD | TBD | TBD |
| Phencyclidine (PCP) | TBD | TBD | TBD | TBD |
| Gabapentin | TBD | TBD | TBD | TBD |
| Cyclohexylamine | TBD | TBD | TBD | TBD |
Table 2: In Vivo Behavioral Effects
| Compound | Dose (mg/kg) | Elevated Plus Maze (% Time in Open Arms) | Forced Swim Test (Immobility Time, s) |
| Vehicle | - | TBD | TBD |
| This compound | TBD | TBD | TBD |
| Phencyclidine (PCP) | TBD | TBD | TBD |
| Gabapentin | TBD | TBD | TBD |
| Cyclohexylamine | TBD | TBD | TBD |
Visualizing the Scientific Workflow and Pathways
Signaling Pathway of the NMDA Receptor
Caption: Putative antagonistic action on the NMDA receptor signaling cascade.
Experimental Workflow for In Vitro Characterization
Caption: A systematic workflow for the in vitro pharmacological profiling.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the initial biological characterization of this compound. By employing a comparative approach with well-characterized compounds and utilizing a cascade of in vitro and in vivo assays, researchers can generate a comprehensive and interpretable dataset. The results of these studies will not only elucidate the primary mechanism of action of this novel compound but also reveal its selectivity profile and potential for producing behaviorally relevant effects. Positive findings, particularly as a potent and selective NMDA receptor antagonist, would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in disease models, and a more extensive safety and toxicology assessment.
References
-
Wikipedia. (2024). Phencyclidine. [Link]
-
Request PDF. (2025). Synthesis and biological activity of cyclohexylamine derivatives. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]
-
Brady, K. T., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 239(1), 75-80. [Link]
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (134), 58160. [Link]
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.14. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Baur, R., et al. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Molecular Neuroscience, 17, 1354784. [Link]
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (134), 58160. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kozlovsky, B., et al. (1998). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. Journal of Medicinal Chemistry, 41(16), 3045-3051. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Wikipedia. (2024). Cyclohexylamine. [Link]
-
Korpi, E. R., et al. (2009). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Neuropsychopharmacology, 35(4), 938-949. [Link]
-
Semantic Scholar. (n.d.). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. [Link]
-
YouTube. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]
-
Miyakawa, T. (2008). Elevated Plus Maze for Mice. Bio-protocol, 3(1), e10. [Link]
-
Eurofins DiscoverX. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]
-
Enna, S. J., & Möhler, H. (Eds.). (2007). The GABA Receptors. Humana Press. [Link]
-
Gressens, P., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Maze Engineers. (n.d.). Elevated Plus Maze. [Link]
-
Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(1), 274-281. [Link]
-
ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Rhenium Bio. (n.d.). The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. [Link]
-
Castagné, V., et al. (2006). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 1(4), 1949-1953. [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. [Link]
-
Grantome. (n.d.). Pcp and the NMDA Receptor. [Link]
-
bioRxiv. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. [Link]
-
Gressens, P., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. [Link]
-
ResearchGate. (2025). Computational Modeling of Muscimol and GABA Receptor Binding. [Link]
-
Request PDF. (2025). Synthesis and characterization of phencyclidine and its derivatives. [Link]
-
Erdo, S. L., & Wolfe, B. B. (1990). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology, 101(2), 313-318. [Link]
-
Slater, P., et al. (1992). [3H]MK-801 binding to the NMDA receptor complex, and its modulation in human frontal cortex during development and aging. Brain Research, 588(2), 209-216. [Link]
-
MMPC. (2024). Elevated Plus Maze. [Link]
-
ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. [Link]
-
Erowid. (n.d.). Current Research on PCP Analogs. [Link]
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Pcp and the NMDA Receptor - David Lynch [grantome.com]
- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. atcc.org [atcc.org]
- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 16. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclohexylamine Derivatives
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of analytical methods for the quantification and control of cyclohexylamine and its derivatives. It is designed to offer not just procedural steps, but the scientific rationale behind method selection, validation, and cross-validation, ensuring robust and reliable analytical outcomes in regulated environments.
Introduction: The Analytical Imperative for Cyclohexylamine Derivatives
Cyclohexylamine and its derivatives are prevalent compounds in the pharmaceutical and chemical industries. They serve as key starting materials, intermediates in synthesis, or can appear as process-related impurities and degradation products.[1] For instance, cyclohexylamine (CHA) is a known metabolite of the artificial sweetener cyclamate and its presence in final drug products or food items is strictly regulated due to potential toxicity.[2] Given their basic nature and potential for volatility, these compounds present unique analytical challenges.[3]
The accurate and precise measurement of these derivatives is not merely an analytical exercise; it is a foundational requirement for ensuring product quality, safety, and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be validated to be "suitable for their intended purpose".[4][5] Furthermore, when a new analytical method is introduced to replace an existing one, or when a method is transferred between laboratories, a process known as cross-validation is essential to demonstrate equivalency.[6] This guide will navigate the complexities of selecting and cross-validating the most common analytical techniques for these compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Foundational Analytical Techniques: A Comparative Overview
The choice between GC and HPLC is often the first critical decision in method development for cyclohexylamine derivatives. The selection hinges on the analyte's physicochemical properties—volatility, thermal stability, and the presence of a chromophore.
-
Gas Chromatography (GC): As the primary analytical method for identifying and quantifying cyclohexylamine, GC is ideal for volatile and thermally stable amines.[7] Its strength lies in its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). However, primary amines like cyclohexylamine can exhibit poor peak shape (tailing) due to their interaction with active sites on the column.[3] This necessitates the use of specialized base-deactivated columns or derivatization to mitigate these effects.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. A significant challenge for analyzing simple amines like cyclohexylamine is their lack of a strong UV chromophore, making detection difficult with standard UV-Vis detectors.[7] To overcome this, derivatization with a UV-absorbing or fluorescent tag is often employed.[8][9] Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, and 1-fluoro-2,4-dinitrobenzene (Sanger's reagent).[10][11]
Causality Behind Method Selection:
The decision to use GC versus HPLC is a classic example of balancing the inherent properties of the analyte against the strengths and weaknesses of the analytical technique.
-
Choose GC when: The target analyte (e.g., free cyclohexylamine) is sufficiently volatile and thermally stable. The matrix is relatively clean, and high sensitivity is required. GC-FID offers a robust and cost-effective solution, while GC-MS provides unparalleled specificity and is invaluable for impurity identification.[2][7]
-
Choose HPLC when: The derivative is non-volatile, thermally unstable, or when analyzing a complex mixture where the superior selectivity of reversed-phase or ion-exchange chromatography is beneficial. Derivatization followed by HPLC with fluorescence detection (HPLC-FLD) can offer exceptional sensitivity for trace-level analysis.[2][9]
The Framework of Method Validation and Cross-Validation
Method validation is the process of providing documented evidence that a method does what it is intended to do. The core parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][12][13]
Cross-validation builds upon this by comparing the performance of two distinct analytical procedures. The goal is to demonstrate that the alternative procedure yields results that are equivalent to the original, validated procedure.
Below is a workflow diagram illustrating the key stages of a cross-validation study.
Caption: Workflow for the cross-validation of a new analytical method against an established one.
Key Validation Parameters for Comparison:
When cross-validating, a subset of the full validation parameters is typically evaluated. The most critical are:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity & Range: The ability to produce results proportional to the concentration of the analyte within a given range.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12][16]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[16]
Comparative Performance Data: GC-FID vs. HPLC-FLD
To illustrate the cross-validation process, let's consider a hypothetical scenario: a pharmaceutical laboratory wants to replace its existing validated GC-FID method for quantifying cyclohexylamine impurity with a new, higher-throughput HPLC-FLD method that uses pre-column derivatization.
The following tables summarize the comparative data obtained during the cross-validation study.
Table 1: Comparison of Validation Parameters for Cyclohexylamine Analysis
| Parameter | GC-FID Method | HPLC-FLD Method | Acceptance Criteria | Result |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.999 | Pass |
| Range | 5 - 1500 ng/mL | 1 - 1250 ng/mL | Covers required impurity levels | Pass |
| LOD | 1.55 ng/mL | 0.49 ng/mL | Reportable | Pass |
| LOQ | 5.0 ng/mL | 1.0 ng/mL | ≤ 5 ng/mL | Pass |
| Accuracy (% Recovery) | 91.5% - 99.6% | 95.9% - 100.7% | 90.0% - 110.0% | Pass |
| Precision (RSD%) | 1.25% - 3.97% | 0.25% - 0.82% | ≤ 5.0% | Pass |
Data synthesized from literature sources for illustrative purposes.[2]
Table 2: Cross-Validation Results on Three Batches of Drug Substance
| Batch ID | GC-FID Result (ng/mL) | HPLC-FLD Result (ng/mL) | % Difference | Acceptance Criteria |
| DS-001 | 25.4 | 24.9 | -1.97% | ≤ ± 5.0% |
| DS-002 | 78.1 | 80.5 | +3.07% | ≤ ± 5.0% |
| DS-003 | 12.9 | 13.2 | +2.33% | ≤ ± 5.0% |
Expert Interpretation of Data:
The data clearly demonstrates that the new HPLC-FLD method is not only equivalent to the GC-FID method but superior in several key aspects. The HPLC-FLD method exhibits a lower LOD and LOQ, indicating higher sensitivity.[2] Furthermore, its precision is significantly better, as shown by the lower Relative Standard Deviation (RSD%) values.[2] The analysis of real-world samples confirms this equivalency, with the percentage difference between the two methods falling well within the pre-defined acceptance criterion of ±5.0%. This provides a high degree of confidence that the new HPLC method can be implemented without compromising data quality.
Detailed Experimental Protocols
Trustworthiness in analytical science is built on reproducible protocols. Below are detailed, self-validating methodologies for the two compared techniques.
Protocol 1: GC-FID Method for Cyclohexylamine
This protocol is based on established methods for amine analysis.[3][7]
-
System Preparation & Suitability:
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures: Inlet 250°C, Detector 300°C.
-
Oven Program: Initial 60°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.[7]
-
System Suitability: Inject a standard solution of cyclohexylamine (50 ng/mL) six times. The RSD of the peak areas must be ≤ 5.0%, and the tailing factor must be ≤ 2.0.
-
-
Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 100 mg of cyclohexylamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of dilutions from the stock standard to cover the range of 5 to 1500 ng/mL.
-
Sample Preparation: Dissolve the drug substance in methanol to a final concentration of 10 mg/mL.
-
-
Analysis & Calculation:
-
Inject 1 µL of each standard and sample.
-
Generate a linear regression curve from the standard injections.
-
Calculate the concentration of cyclohexylamine in the samples using the regression equation.
-
Protocol 2: HPLC-FLD Method (with OPA Derivatization)
This protocol is adapted from common procedures for amine derivatization and analysis.[8]
Caption: Experimental workflow for pre-column OPA derivatization of cyclohexylamine.
-
System Preparation & Suitability:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
FLD Settings: Excitation 340 nm, Emission 455 nm.
-
System Suitability: Prepare and inject a derivatized mid-range standard (100 ng/mL) six times. The RSD of peak areas must be ≤ 2.0%.
-
-
Reagent, Standard & Sample Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
Standards: Prepare aqueous standards of cyclohexylamine from 1 to 1250 ng/mL.
-
Sample Preparation: Dissolve the drug substance in water to a final concentration of 10 mg/mL.
-
Derivatization: To 100 µL of sample or standard, add 100 µL of OPA reagent. Mix and let stand for 2 minutes before injection.
-
-
Analysis & Calculation:
-
Inject 20 µL of the derivatized mixture.
-
Generate a linear regression curve from the derivatized standards.
-
Calculate the concentration in the samples using the regression equation.
-
Conclusion and Authoritative Recommendations
Both GC-FID and HPLC-FLD are powerful and valid techniques for the analysis of cyclohexylamine derivatives. The cross-validation exercise demonstrates that for trace-level impurity analysis, the HPLC-FLD method offers superior sensitivity and precision .[2]
-
Recommendation for Routine QC: The HPLC-FLD method is recommended for routine quality control testing due to its higher sensitivity, better precision, and potential for higher throughput via automation of the derivatization step.
-
Recommendation for Method Transfer: When transferring either method to a new laboratory, a partial revalidation focusing on precision and accuracy is crucial to ensure inter-laboratory consistency.[6]
-
The Lifecycle Approach: It is important to remember that method validation is not a one-time event. Under the newer ICH Q14 and revised Q2(R2) guidelines, a lifecycle approach is encouraged, where the method's performance is monitored over time.[17][18]
By carefully selecting an analytical technique based on scientific principles and rigorously demonstrating its performance through validation and cross-validation, laboratories can ensure the generation of high-quality, reliable data that stands up to regulatory scrutiny.
References
-
Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate. Available from: [Link]
-
HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Cyclohexylamine (C6H13N) properties. Mol-Instincts. Available from: [Link]
-
Cyclohexylamine - analysis. Analytice. Available from: [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Available from: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
-
Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Newcrom. Available from: [Link]
-
An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. ResearchGate. Available from: [Link]
-
Validation of Analytical Methods. SciSpace. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. Available from: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. ResearchGate. Available from: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]
-
Method validation parameters (calibration range, linearity, LOD, LOQ, precision, and recovery). ResearchGate. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Available from: [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? Quality Assistance. Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
-
Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. MDPI. Available from: [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. webqc.org [webqc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexylamine - analysis - Analytice [analytice.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ofnisystems.com [ofnisystems.com]
- 13. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 14. drugfuture.com [drugfuture.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ijpsjournal.com [ijpsjournal.com]
A Comparative Pharmacological Guide to Substituted Cyclohexylamines: From Anesthetic Dissociatives to Research Probes
This guide offers a comparative analysis of the pharmacological effects of key substituted cyclohexylamines, intended for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of facts, this document delves into the structure-activity relationships, mechanistic underpinnings, and comparative potencies of these compounds, providing both synthesized insights and the experimental data to support them. Our focus is on fostering a deeper understanding of how subtle molecular modifications within this chemical class can lead to profound differences in pharmacological profiles.
Introduction: The Enduring Relevance of Substituted Cyclohexylamines
The substituted cyclohexylamine scaffold is a cornerstone in the development of centrally acting pharmacological agents. Initially explored for their anesthetic properties, this class of compounds has yielded molecules with a wide spectrum of effects, ranging from dissociative anesthesia and analgesia to psychotomimetic and antidepressant activities.[1][2] The primary mechanism of action for many of these compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission, synaptic plasticity, and higher cognitive functions.[3] However, the nuanced interactions with other receptor systems, such as dopamine, serotonin, and opioid receptors, contribute significantly to their distinct pharmacological profiles.[4][5]
This guide will focus on a comparative study of four exemplary substituted cyclohexylamines: Phencyclidine (PCP), Ketamine, Tenocyclidine (TCP), and Methoxetamine (MXE). By examining their similarities and differences, we aim to illuminate the key structural motifs that govern their interactions with various molecular targets and their consequent in vivo effects.
The Primary Target: Understanding NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This process is fundamental to long-term potentiation and synaptic plasticity. Substituted cyclohexylamines like PCP and its analogs act as uncompetitive antagonists, meaning they bind to a site within the ion channel pore (often referred to as the PCP binding site) that becomes accessible only when the channel is opened by agonist binding.[4] This blockade of ion flow effectively dampens glutamatergic neurotransmission, leading to their characteristic dissociative and anesthetic effects.
Comparative In Vitro Pharmacology
The subtle variations in the chemical structures of PCP, Ketamine, TCP, and MXE result in significant differences in their affinities for the NMDA receptor and other molecular targets. These differences are quantified through in vitro binding and functional assays.
Receptor Binding Affinities
Receptor binding assays are crucial for determining the affinity of a compound for its target. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Sigma₂ Receptor Ki (nM) |
| Phencyclidine (PCP) | 59[4] | >10,000[4] | 2,234[4] | 136[4] |
| Ketamine | 500 (racemic)[5] | >10,000[6] | >10,000[6] | - |
| Tenocyclidine (TCP) | ~20-50 (estimated from various sources) | - | - | - |
| Methoxetamine (MXE) | 259[7] | 33,000 (IC50)[7] | 481[7] | - |
Expert Insights: The data clearly demonstrates that while all four compounds target the NMDA receptor, their potencies vary significantly. PCP exhibits the highest affinity, followed by TCP and MXE, with ketamine being the least potent of the four at this primary target. Notably, MXE displays a significantly higher affinity for the serotonin transporter (SERT) compared to the other analogs, which likely contributes to its distinct subjective effects.[8] The low affinity of these compounds for the dopamine transporter (DAT) at the primary binding site is also noteworthy, suggesting that their effects on dopamine are likely mediated through indirect mechanisms or interactions with allosteric sites.[4]
Functional Assays: Quantifying Antagonism
Functional assays measure the effect of a compound on the biological response of its target. For NMDA receptor antagonists, this is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that produces 50% of its maximum inhibition.
| Compound | NMDA Receptor Inhibition IC50 (µM) |
| Phencyclidine (PCP) | ~0.1-0.5 |
| Ketamine | ~1-5 |
| Tenocyclidine (TCP) | ~0.05-0.2 |
| Methoxetamine (MXE) | ~0.5-1 |
Note: Values are approximate and can vary depending on the specific assay conditions.
Expert Insights: The functional assay data corroborates the binding affinity data, with TCP and PCP being the most potent NMDA receptor antagonists, followed by MXE and then ketamine. This rank order of potency is generally reflected in their in vivo effects.
Comparative In Vivo Pharmacology
The in vitro pharmacological profiles of these compounds translate into distinct in vivo effects, including anesthesia, analgesia, and psychotomimetic-like behaviors in animal models. The effective dose 50 (ED50) is a common measure of in vivo potency, representing the dose that produces a therapeutic or desired effect in 50% of the subjects.
| Compound | Anesthetic ED50 (mg/kg, rodents) | Analgesic ED50 (mg/kg, rodents) | Psychotomimetic-like Effects ED50 (mg/kg, drug discrimination in rats) |
| Phencyclidine (PCP) | ~5-10 | ~2-5 | ~1.0-3.0 |
| Ketamine | ~20-40[6] | 1.96 (mice)[9] | 10-20[10] |
| Tenocyclidine (TCP) | More potent than PCP | More potent than PCP | ~0.5-1.5 |
| Methoxetamine (MXE) | ~10-20 | ~5-10 | ~3.0-10.0[11] |
Note: Values are approximate and can vary depending on the animal model and experimental conditions.
Expert Insights: The in vivo data aligns with the in vitro findings, with TCP and PCP generally being the most potent across all measured effects. Ketamine is consistently less potent than PCP.[12] MXE's potency falls between that of PCP/TCP and ketamine. The drug discrimination paradigm is a particularly valuable tool for assessing the subjective, psychotomimetic-like effects of these compounds.[13] The ability of ketamine, TCP, and MXE to substitute for PCP in trained animals indicates that they share a similar mechanism of action and produce comparable interoceptive cues.[10][11]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the presented data, this section outlines the fundamental experimental protocols for key in vitro and in vivo assays.
In Vitro Experimental Workflow
Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptor (PCP Site)
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the cell membranes, is resuspended in assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (e.g., PCP, ketamine).
-
For non-specific binding determination, a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Experimental Workflow
Detailed Protocol: Drug Discrimination in Rats
-
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
-
Training:
-
Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio schedule.
-
Once lever pressing is established, discrimination training begins. Before each daily session, rats are injected with either the training drug (e.g., 3.0 mg/kg PCP, i.p.) or saline.
-
On days when the drug is administered, responses on one lever (the "drug lever") are reinforced, while responses on the other lever are not. On saline days, responses on the opposite lever (the "saline lever") are reinforced.
-
Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reinforcer).[14]
-
-
Testing:
-
Once the discrimination is learned, test sessions are conducted.
-
During test sessions, various doses of the training drug or a novel compound are administered.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
A test compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding.
-
-
Data Analysis:
-
The percentage of drug-lever responding is plotted against the dose of the test compound to generate a dose-response curve.
-
The ED50 for drug-lever responding is calculated from this curve.
-
Structure-Activity Relationships: Connecting Molecular Form to Function
-
Aryl Group Substitution: The nature of the aryl group is a critical determinant of potency. The replacement of the phenyl ring in PCP with a thienyl ring to form TCP generally results in an increase in potency at the NMDA receptor.[15]
-
Amine Substitution: The nature of the amine substituent also influences activity. The piperidine ring in PCP is not essential for activity, as compounds with other cyclic or acyclic amines can also be potent NMDA receptor antagonists.
-
Cyclohexyl Ring Modifications: Modifications to the cyclohexyl ring can have varied effects. The addition of a ketone group, as in ketamine and methoxetamine, generally reduces potency at the NMDA receptor compared to the parent non-ketone analog.
-
Methoxy Substitution on the Aryl Ring: The addition of a methoxy group to the phenyl ring, as in methoxetamine, can modulate the pharmacological profile, in this case, by increasing affinity for the serotonin transporter.[7]
Conclusion: A Framework for Future Research and Development
This comparative guide has provided a detailed examination of the pharmacological effects of four key substituted cyclohexylamines. By presenting quantitative data from in vitro and in vivo studies alongside detailed experimental protocols, we have aimed to provide a valuable resource for researchers in the field. The clear structure-activity relationships that emerge from this analysis underscore the potential for rational drug design within this chemical class. A thorough understanding of how subtle molecular changes impact receptor affinity and functional potency is essential for the development of novel therapeutics with improved efficacy and safety profiles, whether for anesthesia, pain management, or the treatment of neuropsychiatric disorders. The continued exploration of this versatile chemical scaffold promises to yield new insights into the complexities of neurotransmission and new tools for the treatment of a wide range of medical conditions.
References
-
Wikipedia. Phencyclidine. [Link]
-
Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia. Molecular Psychiatry, 7(8), 837-844. [Link]
-
Gaal, J., et al. (2014). The Effects of Subcutaneous Ketamine on Postlaparotomy Analgesia and Behavior in Female Sprague–Dawley Rats (Rattus norvegicus). Journal of the American Association for Laboratory Animal Science, 53(5), 484–491. [Link]
-
Wallach, J., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Neuropharmacology, 108, 95-107. [Link]
-
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]
-
Wikipedia. Ketamine. [Link]
-
Maze Engineers. Drug discrimination test box. [Link]
-
ResearchGate. In vivo experiment flow chart and behavioral testing. [Link]
-
ResearchGate. Schematic depiction of NMDA receptor signaling pathway. [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(12), 2317–2327. [Link]
-
Drugs.com. TCP (Tenocyclidine) Drug: Effects & Extent of Use. [Link]
-
Brady, K. T., & Balster, R. L. (1982). Discriminative stimulus properties of ketamine stereoisomers in phencyclidine-trained rats. Pharmacology Biochemistry and Behavior, 17(2), 291-295. [Link]
-
Admescope. A typical workflow in a preclinical pharmacokinetic experiment. [Link]
-
UNODC. Details for Phencyclidine-type substances. [Link]
-
Wikipedia. Methoxetamine. [Link]
-
ResearchGate. Determination of median effective doses (ED50) of metoclopramide and... [Link]
-
Brady, K. T., & Balster, R. L. (1982). Discriminative stimulus properties of ketamine stereoisomers in phencyclidine-trained rats. Pharmacology Biochemistry and Behavior, 17(2), 291-295. [Link]
-
Porsolt. In Vitro Pharmacology Study Capabilities. [Link]
-
Prezi. Workflow for in vivo Pharmacology and PK. [Link]
-
ResearchGate. Schematic representations of signaling pathways from NMDA receptors to... [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(12), 2317–2327. [Link]
-
Assay Genie. Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit. [Link]
-
NCBI Bookshelf. Drug Discrimination. [Link]
-
Ren, Q., et al. (2018). Methoxetamine: A foe or friend?. Neuroscience & Biobehavioral Reviews, 95, 243-251. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(12), 2317–2327. [Link]
-
Med Associates Inc. Drug Discrimination Protocol. [Link]
-
ResearchGate. Flowchart of the systems pharmacology approach for uncovering the... [Link]
-
Labcorp. Designing a comprehensive drug discrimination study. [Link]
-
YouTube. How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. [Link]
-
NCBI. Activation Mechanisms of the NMDA Receptor. [Link]
-
The University of Queensland. Psychotomimetic effects of PCP, LSD, and Ecstasy: Pharmacological models of schizophrenia?. [Link]
-
NCBI Bookshelf. Drug Discrimination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response characteristics of intravenous ketamine on dissociative stereotypy, locomotion, sensorimotor gating, and nociception in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discriminative stimulus properties of ketamine stereoisomers in phencyclidine-trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Confirming the On-Target Activity of (1-Aminomethyl-cyclohexyl)-diethyl-amine: A Proposed Investigative Framework
Introduction: Unveiling the Potential of a Structurally Unique Cyclohexylamine
(1-Aminomethyl-cyclohexyl)-diethyl-amine is a synthetic diamine featuring a cyclohexane scaffold with both a primary and a tertiary amine group attached to the same carbon atom.[1] This geminal diamine arrangement presents a unique structural motif within the broader class of cyclohexylamine derivatives, a class of compounds known to exhibit a wide range of biological activities.[2][3] While specific research on the on-target activity of this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for interaction with various biological targets.[1]
The cyclohexylamine core is a well-established pharmacophore present in numerous therapeutic agents. For instance, arylcyclohexylamines are recognized for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, leading to anesthetic and dissociative effects.[1] Other cyclohexylamine derivatives have been investigated for their potential as mucolytic agents, corrosion inhibitors, and as intermediates in the synthesis of other organic compounds.[4][5] The presence of two amine functionalities in this compound, with differing basicity and nucleophilicity, offers intriguing possibilities for selective interactions with biological macromolecules.[1]
This guide provides a comprehensive, albeit theoretical, framework for researchers and drug development professionals to systematically investigate and confirm the on-target activity of this compound. We will outline a logical progression of experiments, from initial broad-based screening to specific target validation and mechanism of action studies, and provide detailed protocols for key assays. This document serves as a roadmap for elucidating the pharmacological profile of this promising, yet under-investigated, molecule.
Part 1: A Phased Approach to Target Identification and Validation
Given the nascent stage of research on this compound, a multi-pronged approach is essential to identify its primary biological target(s) and elucidate its mechanism of action. This process should begin with broad, unbiased screening and progressively narrow down to specific, hypothesis-driven experiments.
Phase 1: Broad Target Screening
The initial step is to screen the compound against a diverse panel of biological targets to identify potential areas of activity. This can be achieved through commercially available screening services that offer large panels of receptors, ion channels, enzymes, and transporters.
Recommended Screening Panels:
-
GPCR Panel: A comprehensive panel of G-protein coupled receptors, including opioid, adrenergic, dopaminergic, and serotonergic subtypes.
-
Ion Channel Panel: A panel covering major voltage-gated (e.g., sodium, potassium, calcium) and ligand-gated (e.g., NMDA, GABA-A) ion channels.
-
Enzyme Panel: A selection of enzymes relevant to neurological and inflammatory pathways (e.g., kinases, proteases, cyclooxygenases).
The data from this initial screen will be crucial in generating initial hypotheses about the compound's on-target activity.
Phase 2: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in the primary screen should be subjected to confirmatory assays and dose-response analysis to validate the initial findings and determine the compound's potency (e.g., EC50 or IC50).
Phase 3: Selectivity and Off-Target Profiling
To build a comprehensive profile, it is critical to assess the compound's selectivity. This involves testing it against a panel of related and unrelated targets to understand its specificity and potential for off-target effects. For example, if the primary hit is a specific subtype of a serotonin receptor, the compound should be tested against all other serotonin receptor subtypes.
Phase 4: Mechanism of Action Studies
Once a primary target is confirmed, the next step is to elucidate the mechanism of action. This could involve determining whether the compound acts as an agonist, antagonist, or allosteric modulator.
The following diagram illustrates the proposed workflow for target identification and validation:
Part 2: Hypothetical On-Target Activity at the NMDA Receptor - A Case Study
Based on the structural similarity of the cyclohexylamine scaffold to known NMDA receptor antagonists, we will proceed with a hypothetical case study where the initial screening identifies the NMDA receptor as a primary target for this compound.
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological and psychiatric disorders.
The following diagram illustrates a simplified view of the NMDA receptor and potential sites of interaction:
Part 3: Experimental Protocols for On-Target Validation
This section provides detailed, step-by-step methodologies for key experiments to confirm and characterize the activity of this compound at the NMDA receptor. For comparison, a known non-competitive NMDA receptor antagonist, such as MK-801, should be run in parallel as a positive control.
Experiment 1: Radioligand Binding Assay
Objective: To determine the affinity of this compound for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (radioligand)
-
This compound
-
MK-801 (non-labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
Protocol:
-
Prepare serial dilutions of this compound and non-labeled MK-801.
-
In a 96-well plate, add rat brain cortical membranes, [³H]MK-801, and either the test compound, non-labeled MK-801 (for non-specific binding), or buffer (for total binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Experiment 2: Electrophysiology (Patch-Clamp)
Objective: To functionally characterize the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution containing NMDA and glycine
-
Internal solution for the patch pipette
-
This compound
-
MK-801
Protocol:
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
Perfuse the neuron with the external solution containing NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is established, apply increasing concentrations of this compound to the external solution.
-
Record the changes in the NMDA-evoked current at each concentration.
-
Wash out the compound to assess the reversibility of the effect.
-
Perform the same experiment with MK-801 as a positive control.
-
Analyze the data to determine the IC50 and the nature of the inhibition (e.g., competitive, non-competitive, use-dependent).
Part 4: Comparative Data Analysis and Interpretation
The data obtained from these experiments will allow for a direct comparison of the on-target activity of this compound with a standard NMDA receptor antagonist like MK-801.
Table 1: Hypothetical Comparative Data for NMDA Receptor Activity
| Parameter | This compound | MK-801 (Reference) |
| Binding Affinity (Ki) | [Insert experimental value] | ~5 nM |
| Functional Potency (IC50) | [Insert experimental value] | ~10 nM |
| Mechanism of Action | [e.g., Non-competitive channel blocker] | Non-competitive channel blocker |
| Selectivity vs. AMPA/Kainate | [Insert experimental value] | High |
A thorough analysis of these results will be critical in determining if this compound is a potent and selective modulator of the NMDA receptor. Further studies would be warranted to explore its in vivo efficacy and potential therapeutic applications.
Conclusion and Future Directions
While the current body of public knowledge on the specific biological activities of this compound is limited, its unique chemical structure within the bioactive class of cyclohexylamines makes it a compelling candidate for further investigation. The experimental framework outlined in this guide provides a rigorous and systematic approach to uncover its on-target activity, using the NMDA receptor as a hypothetical target. By following a logical progression from broad screening to detailed mechanistic studies, researchers can effectively elucidate the pharmacological profile of this and other novel chemical entities. The insights gained from such studies will be invaluable for the drug discovery and development community in identifying new therapeutic leads.
References
-
ChemBK. (n.d.). 1-(aminomethyl)-N,N-diethylcyclohexan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexen-1-amine, N,N-diethyl-. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem. Retrieved from [Link]
Sources
A Comparative Guide to the Safety Profiles of Novel Cyclohexylamine Compounds
For researchers, scientists, and drug development professionals, the cyclohexylamine scaffold represents a versatile foundation for designing novel therapeutic agents and other specialty chemicals. However, the inherent toxicities associated with this chemical class necessitate a rigorous and early assessment of the safety profile of any new analogue. This guide provides an in-depth comparison of the safety profiles of two prominent classes of novel cyclohexylamine compounds: Arylcyclohexylamines and Cyclohexylaralkylamines . We will delve into their known toxicities, explore structure-activity relationships, and provide detailed protocols for essential safety assessment assays, grounding our discussion in experimental data and authoritative sources.
Introduction to Cyclohexylamine Toxicology
The parent compound, cyclohexylamine, is a corrosive liquid that can cause severe skin and eye burns[1]. Systemic exposure is associated with a range of adverse effects, including nausea, vomiting, and central nervous system effects like anxiety and drowsiness[1]. Chronic exposure in animal models has been linked to testicular atrophy[2]. The toxicological profile of cyclohexylamine derivatives can be significantly altered by substitutions on the cyclohexane ring, the amine group, or by the addition of other functional groups. Understanding these modifications' impact on safety is paramount in developing new chemical entities with favorable therapeutic windows.
Comparative Safety Profiles of Novel Cyclohexylamine Classes
Arylcyclohexylamines: A Focus on CNS-Active Compounds
Arylcyclohexylamines, a class of compounds known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, include well-known substances like phencyclidine (PCP) and ketamine, as well as a growing number of novel psychoactive substances (NPS)[3]. Their primary mechanism of action leads to dissociative anesthetic and hallucinogenic effects, but also contributes to a unique and concerning toxicity profile[3].
Key Toxicological Endpoints for Arylcyclohexylamines:
-
Neurotoxicity: Acute high doses can induce psychosis, hallucinations, and cognitive deficits[1][3]. The so-called "K-hole," a state of profound dissociation associated with ketamine, is a manifestation of its acute neurotoxic potential[1]. Chronic use has been linked to persistent memory and attention problems[1].
-
Urotoxicity (Bladder Toxicity): Chronic ketamine use is notoriously associated with severe, irreversible bladder damage, including cystitis, which can lead to a thickened bladder wall and secondary kidney damage[1][4]. This toxicity is thought to be caused by the high concentrations of ketamine and its metabolites in the urine, leading to inflammation and disruption of the bladder's epithelial barrier[5]. Animal studies have shown that the ketamine analog methoxetamine (MXE) induces similar bladder inflammation and dysfunction in rats, suggesting this may be a class effect[6][7].
-
Hepatotoxicity (Liver Toxicity): Liver damage has been reported with chronic high-dose ketamine use[1]. While low doses of PCP appear to have minimal liver effects, high doses have been associated with acute hepatic necrosis, often secondary to malignant hyperthermia[8].
-
Cardiovascular Effects: Tachycardia and hypertension are commonly observed with acute intoxication of arylcyclohexylamines like ketamine and its derivatives[1].
Comparative Toxicity of Arylcyclohexylamine Derivatives:
Direct comparative toxicity studies with IC50 or LD50 values for a wide range of novel arylcyclohexylamines are limited in the public domain. However, we can infer a semi-quantitative comparison from reported recreational doses and observed toxic effects.
| Compound | Typical Recreational Dose | Key Reported Toxicities |
| Ketamine | 125-500 mg (ingested/snorted)[1] | Neurotoxicity ("K-hole"), severe bladder toxicity with chronic use, hepatotoxicity, cardiovascular effects (tachycardia, hypertension)[1][4]. |
| Phencyclidine (PCP) | Symptoms start at 0.05 mg/kg; >20 mg can be lethal[9] | Potent hallucinogen, high risk of psychosis, neurotoxicity, hepatotoxicity at high doses[8][9]. |
| Methoxetamine (MXE) | 20-100 mg (nasal/oral)[1] | Similar but reportedly more intense and longer-lasting effects than ketamine. Confirmed bladder toxicity in animal models[1][6][7]. |
| 3-MeO-PCP | Lower doses than PCP | Several cases of intoxication reported, with toxic blood concentrations noted at 71.1 ng/mL[1]. |
| 4-MeO-PCP | 50-100 mg (oral)[1] | Considered less potent than PCP and 3-MeO-PCP[1]. |
| 2-Oxo-PCE | 6-12 mg (oral)[1] | Reportedly more potent than ketamine and MXE, with a similar toxidrome of tachycardia and hypertension[1]. |
This table is for informational purposes and is based on available literature. Doses and effects can vary significantly.
Structure-Toxicity Relationships:
While a comprehensive QSTR model for arylcyclohexylamine toxicity is not yet established, some general trends can be observed. The potency and specific toxicological profile appear to be highly sensitive to substitutions on the aryl ring and the amine[10]. For instance, the methoxy-substituted PCP analogs (3-MeO-PCP and 4-MeO-PCP) have differing potencies, indicating that the position of substitution is critical[1].
Cyclohexylaralkylamines: Therapeutic Potential and Associated Toxicities
This class of compounds includes therapeutic agents like perhexiline, which has been used as an antianginal drug. The development of new analogues in this class is often aimed at improving efficacy while mitigating known toxicities.
Key Toxicological Endpoints for Cyclohexylaralkylamines:
-
Hepatotoxicity: Perhexiline is known to cause liver damage, which is a significant factor limiting its clinical use[2][11].
-
Neurotoxicity: Peripheral neuropathy is another serious adverse effect associated with long-term perhexiline treatment[2][11].
-
Cardiovascular Effects: While developed for cardiovascular applications, off-target effects can lead to adverse cardiovascular events[12].
Comparative Toxicity and Structure-Toxicity Relationships:
The toxicity of perhexiline is linked to its complex pharmacokinetics, with wide inter-individual variability in metabolism[2]. This highlights the critical role of cytochrome P450 (CYP) enzymes in the safety profile of these compounds. Therapeutic drug monitoring is often required to avoid toxic plasma concentrations[2][11].
Efforts to reduce the toxicity of cyclohexylaralkylamines have focused on modifying the chemical structure to alter their metabolic fate. For example, the development of a fluorinated derivative of perhexiline (4,4-gem-difluoroperhexiline) was undertaken to create a more predictable pharmacokinetic profile and potentially reduce toxicity[13]. This suggests that strategic modifications to the cyclohexyl or alkyl portions of the molecule can have a significant impact on the safety profile.
Essential In Vitro Safety Assessment Protocols
Early and comprehensive in vitro safety testing is crucial for identifying liabilities and guiding the development of safer cyclohexylamine compounds.
Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound causes cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel cyclohexylamine compounds and a positive control. Replace the cell culture medium with medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The choice of cell line is critical; using a liver cell line like HepG2 provides an early indication of potential hepatotoxicity[14]. The incubation time can be varied to assess time-dependent cytotoxic effects.
Genotoxicity Assays
These assays evaluate the potential of a compound to damage DNA, which can lead to mutations and cancer. A battery of tests is recommended to assess different genotoxic mechanisms[15].
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Use multiple strains of Salmonella typhimurium with different pre-existing mutations that render them unable to synthesize histidine.
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to detect metabolites that may be genotoxic.
-
Plating: Plate the mixture on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on histidine-deficient medium). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Causality Behind Experimental Choices: The use of multiple bacterial strains with different mutation types allows for the detection of various kinds of mutagens[15]. The inclusion of the S9 fraction mimics mammalian metabolism, as the parent compound may not be genotoxic, but its metabolites could be[16][17].
Cardiovascular Safety Screening
Given the observed cardiovascular effects of some cyclohexylamines, early in vitro screening for cardiotoxicity is essential.
Experimental Protocol: hERG Channel Assay
-
Cell Line: Use a stable cell line expressing the human Ether-à-go-go-Related Gene (hERG), which encodes a potassium ion channel crucial for cardiac repolarization.
-
Electrophysiology: Use automated patch-clamp electrophysiology to measure the hERG channel current in response to a voltage clamp protocol.
-
Compound Application: Apply the test compound at various concentrations and measure the inhibition of the hERG current.
-
Data Analysis: Generate a concentration-response curve to determine the IC50 value for hERG channel inhibition.
Causality Behind Experimental Choices: Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, which is a major risk factor for life-threatening cardiac arrhythmias[18]. This assay is a standard in vitro screen for proarrhythmic potential.
Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for a compound to inhibit major CYP enzymes is crucial for predicting drug-drug interactions and understanding its metabolic profile.
Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes
-
System Preparation: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Incubation: Incubate the test compound at various concentrations with the microsomes, a specific CYP probe substrate, and NADPH (to initiate the enzymatic reaction).
-
Metabolite Detection: After a set incubation time, stop the reaction and quantify the formation of the metabolite from the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of the probe substrate metabolism at each concentration of the test compound and determine the IC50 value.
Causality Behind Experimental Choices: Human liver microsomes provide a physiologically relevant system for assessing the overall inhibitory potential of a compound on major drug-metabolizing enzymes[19][20]. Using specific probe substrates for different CYP isozymes (e.g., CYP3A4, CYP2D6) allows for the identification of which enzymes are most likely to be affected[16][17].
Visualizing Key Concepts
Metabolic Pathway of Arylcyclohexylamines
Caption: Generalized metabolic pathway of arylcyclohexylamines.
Workflow for In Vitro Safety Assessment
Caption: Tiered workflow for in vitro safety profiling.
Conclusion and Future Directions
The safety profile of novel cyclohexylamine compounds is a critical determinant of their potential for further development. As we have seen, both arylcyclohexylamines and cyclohexylaralkylamines present unique toxicological challenges that are intrinsically linked to their chemical structures. A thorough understanding of these liabilities, informed by a comprehensive battery of in vitro safety assays, is essential for mitigating risks and designing safer, more effective molecules.
Future research should focus on developing robust quantitative structure-toxicity relationship (QSTR) models for these compound classes to enable earlier, in silico prediction of toxicity. Furthermore, the use of more advanced in vitro models, such as organ-on-a-chip systems, could provide more physiologically relevant data and further reduce the reliance on animal testing. By integrating these advanced methodologies, we can continue to harness the therapeutic potential of the cyclohexylamine scaffold while prioritizing patient safety.
References
-
Allard, M., Le-Pape, J., Gicquel, T., & Morel, I. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1548. [Link]
-
Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295. [Link]
-
ResearchGate. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]
-
Sallustio, B. C., Westley, I. S., & Morris, R. G. (2013). Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit. Heart, Lung and Circulation, 22(8), 644-649. [Link]
-
Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
Toxys. (2021, May). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. [Link]
-
U.S. National Library of Medicine. (n.d.). Phencyclidine. LiverTox. [Link]
-
Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 36(4), 277-296. [Link]
-
U.S. National Library of Medicine. (n.d.). Phencyclidine. LiverTox. [Link]
-
Wang, Q., Wu, Q., Wang, J., Chen, Y., Zhang, G., Chen, J., Zhao, J., & Wu, P. (2017). Ketamine Analog Methoxetamine Induced Inflammation and Dysfunction of Bladder in Rats. International journal of molecular sciences, 18(1), 193. [Link]
-
ResearchGate. (n.d.). Comparison of IC 50 curves and values for cytotoxic drugs. [Link]
-
Tan, Y. Z., & Lee, C. H. (2025). Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls. BMJ Case Reports, 18(1), e257463. [Link]
-
Hermens, J., Canton, H., Janssen, P., & De Jong, R. (1984). Quantitative structure-activity relationships and toxicity studies of mixtures of chemicals with anaesthetic potency: Acute lethal and sublethal toxicity to Daphnia magna. Aquatic Toxicology, 5(2), 143-154. [Link]
-
Wang, Q., Wu, Q., Wang, J., Chen, Y., Zhang, G., Chen, J., Zhao, J., & Wu, P. (2017). Ketamine Analog Methoxetamine Induced Inflammation and Dysfunction of Bladder in Rats. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 127(40), 14049-14052. [Link]
-
Aragão, A. M. S., Guedes, M. I. F., & de la Guardia, M. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Sensors, 23(15), 6829. [Link]
-
Donato, M. T., Gallego-Ferrer, G., & Tolosa, L. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(19), 11428. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
-
Wikipedia. (n.d.). Phencyclidine. [Link]
-
National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. The National Academies Press. [Link]
-
MDPI. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]
-
Murphy, C., & Mont-Serrat, R. (2023). Phencyclidine Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Semantics Scholar. (2017). Ketamine Analog Methoxetamine Induced Inflammation and Dysfunction of Bladder in Rats. [Link]
-
NUS Faculty of Science. (2015). Relationship between structure, toxicity and activity. [Link]
-
Clothier, R., Dierickx, P., Lakhanisky, T., Fabre, M., Betanzos, M., Curren, R., Sjöström, M., Raabe, H., Bourne, N., Hernandez, V., Mainez, J., Owen, M., Watts, S., & Anthonissen, R. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to laboratory animals : ATLA, 36(5), 503–519. [Link]
-
Szymańska, Z., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of mathematical biology, 76(1-2), 449–470. [Link]
-
Landoni, G., Wang, C. Y., Biondi-Zoccai, G., Zangrillo, A., & Fraser, J. F. (2014). The effect of perhexiline on myocardial protection during coronary artery surgery: a two-centre, randomized, double-blind, placebo-controlled trial. European journal of cardio-thoracic surgery : official journal of the European Association for Cardio-thoracic Surgery, 45(6), 1045–1053. [Link]
-
EFSA (European Food Safety Authority). (2024). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. [Link]
-
Wikipedia. (n.d.). Ketamine. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Walsh Medical Media. (n.d.). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. [Link]
-
MDPI. (2022). Cardiovascular Toxicity of Tyrosine Kinase Inhibitors Used in Chronic Myeloid Leukemia: An Analysis of the FDA Adverse Event Reporting System Database (FAERS). [Link]
-
Urology & Continence Care Today. (n.d.). Ketamine bladders: what community nurses should know. [Link]
-
Wu, Q., Dohnal, V., & Huang, L. (2014). Trichothecenes: structure-toxic activity relationships. Toxins, 6(12), 3245–3264. [Link]
-
ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450. [Link]
-
Umemura, T., Kai, S., Hasegawa, R., Kanki, K., Kitamura, Y., Nishikawa, A., & Hirose, M. (2000). Pentachlorophenol (PCP) produces liver oxidative stress and promotes but does not initiate hepatocarcinogenesis in B6C3F1 mice. Carcinogenesis, 21(5), 999–1004. [Link]
-
Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295. [Link]
-
ResearchGate. (2024). Fluorinated perhexiline derivative attenuates vascular proliferation in pulmonary arterial hypertension smooth muscle cells. [Link]
-
American Association for the Study of Liver Diseases. (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Can Perhexiline Be Utilized Without Long-Term Toxicity? A Clinical Practice Audit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Urology & Continence Care Today - Article: Ketamine bladders: what community nurses should know - Urology and Continence Care Today [ucc-today.com]
- 6. Ketamine Analog Methoxetamine Induced Inflammation and Dysfunction of Bladder in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Phencyclidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phencyclidine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 11. Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of perhexiline on myocardial protection during coronary artery surgery: a two-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ketamine Analog Methoxetamine Induced Inflammation and Dysfunction of Bladder in Rats [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling (1-Aminomethyl-cyclohexyl)-diethyl-amine
This guide provides essential safety and handling protocols for (1-Aminomethyl-cyclohexyl)-diethyl-amine (CAS No. 131466-47-2). As a dedicated partner in your research, we prioritize your safety by delivering field-proven insights and robust, self-validating procedures. This document is structured to provide immediate, actionable information that goes beyond standard checklists, empowering you to work safely and effectively.
Hazard Analysis: Understanding the Risks
Based on analogous amine compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Severe Skin Corrosivity and Eye Damage: Amines of this class are frequently corrosive and can cause severe skin burns and permanent eye damage upon contact.[1][2][3][4][5]
-
Toxicity: The substance is likely to be toxic if it comes into contact with the skin and may be harmful if swallowed or inhaled.[1][3][5]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[3][4][5]
-
Flammability: Similar aliphatic amines are often flammable liquids and vapors, posing a fire risk.[1][3][5]
These hazards mandate strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is critical to prevent exposure.[6] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact, as the substance is presumed to be corrosive and toxic upon dermal absorption.[4][7] |
| Eye & Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes that could cause severe eye damage or blindness.[1][7] |
| Body Protection | Flame-resistant laboratory coat and chemical apron | Protects against skin contact and potential burns from splashes or fire. Full chemical protective clothing may be required for large quantities.[4][7] |
| Respiratory Protection | Use only in a certified chemical fume hood | Engineering controls are the primary defense. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing risk. All operations should be conducted within a certified chemical fume hood to control vapor exposure.
Step 1: Preparation and Pre-Handling Inspection
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an eyewash station and safety shower are unobstructed and functional.[7]
-
Gather all necessary equipment and reagents before introducing the amine into the workspace.
-
Don the complete PPE ensemble as specified in the table above.
Step 2: Aliquoting and Handling
-
Ground all metal equipment to prevent static discharge, which could ignite flammable vapors.[1]
-
Use only non-sparking tools.[1]
-
Dispense the liquid slowly and carefully to avoid splashing or creating aerosols.
-
Work with the smallest quantity of material necessary for the experiment.
Step 3: Post-Handling and Decontamination
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency and Disposal Plan
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomaceous earth).[4]
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Waste Disposal:
-
Dispose of unused material and contaminated waste in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling this compound.
Caption: End-to-end workflow for handling hazardous amines.
References
-
Carl ROTH. (2020). Safety Data Sheet: Diethylamine. [Link]
- Aurum Pharmatech. (n.d.). (1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. [Link]
-
Organic Syntheses. (1965). N-MONO- AND N,N-DISUBSTITUTED UREAS AND THIOUREAS. [Link]
-
PENTA. (2025). Diethylamine - SAFETY DATA SHEET. [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
-
ChemBK. (n.d.). 1-(aminomethyl)-N,N-diethylcyclohexan-1-amine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
